Phenylacetyl disulphide
Description
Historical Context and Initial Discovery
The precise date and discoverer of Phenylacetyl disulphide are not prominently documented in historical records, which is common for specialized reagents. However, its synthesis is well-established through various chemical procedures. General methods for creating diacyl disulphides involve the reaction of corresponding thioacids with iodine. chemicalbook.com Specifically, this compound can be synthesized by reacting phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine. chemicalbook.com
The compound gained significant traction in the scientific community with the advent of nucleic acid chemistry. Key historical developments in its application occurred in the late 1980s and early 1990s. The research group of J.H. van Boom was among the first to report on the use of this compound (PADS) as a sulfurizing agent in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates. organica1.orgresearchgate.net These initial studies demonstrated that PADS was a convenient and accessible reagent for the rapid P-sulfurization of phosphite-triesters, laying the groundwork for its future applications. organica1.orgresearchgate.netresearchgate.net
Significance and Broad Research Landscape of Disulphide Compounds
Disulphide compounds, characterized by the covalent sulfur-sulfur (S-S) bond, are of fundamental importance in both chemistry and biology. mdpi.com In biochemistry, disulphide bridges formed between cysteine residues are crucial for the formation and stabilization of the secondary and tertiary structures of peptides and proteins. mdpi.com This structural role is vital for the function of countless enzymes, hormones, and antibodies. researchgate.net Beyond structural stabilization, disulphides are key players in maintaining cellular redox homeostasis. mdpi.com
Chemically, the disulphide bond is noted for its versatility and unique reactivity. mdpi.com It is a reversible functional group that can be formed under oxidative conditions and cleaved via a thiol-disulphide exchange reaction. mdpi.com This dynamic nature has made disulphide-containing molecules attractive for various applications, including:
Drug Delivery: Designing bioreductive prodrugs and drug delivery systems that release their payload in specific cellular environments. mdpi.com
Materials Science: Introducing dynamic disulphide bonds into polymer materials can impart novel properties like self-healing and stimulus responsiveness. mdpi.com
Medicinal Chemistry: The disulphide fragment is found in numerous natural products and pharmaceuticals and is a target for developing new antibacterial agents. mdpi.comnih.govharvard.edu
The academic inquiry into disulphide compounds is vast, spanning from fundamental studies of their redox interconversion with metal thiolates to their application in complex biological systems and materials science. mdpi.comuniversiteitleiden.nl
Current Research Focuses on this compound
The predominant research focus for this compound is its application as a sulfur-transfer agent, or sulfurizing reagent. chemicalbook.comtandfonline.com It is particularly valued in the pharmaceutical industry for the synthesis of phosphorothioate (B77711) oligonucleotides (PS-ODNs). researchgate.netresearchgate.net These modified nucleic acids, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are less susceptible to degradation by nucleases, a critical feature for antisense therapeutics and siRNA drugs. google.com
Key areas of current research include:
Efficiency and Scalability: Investigations by researchers, including V. T. Ravikumar and colleagues, have established PADS as an efficient, inexpensive, and scalable replacement for other sulfurizing agents like the Beaucage reagent. organica1.orgtandfonline.comresearchgate.netresearchgate.net Studies have demonstrated its effectiveness in large-scale synthesis, crucial for the manufacturing of active pharmaceutical ingredients (APIs). organica1.orgresearchgate.net
Mechanism and Optimization: A significant finding is the concept of "aging" PADS solutions. Research has shown that freshly prepared solutions of PADS have a sulfurization efficiency of around 99.5–99.7%. acs.org However, when a solution of PADS in a solvent mixture like pyridine (B92270) and acetonitrile (B52724) is allowed to "age," it degrades to form polysulfide intermediates. researchgate.netacs.orgnih.gov These "aged" solutions act as more potent sulfurizing agents, achieving stepwise efficiencies greater than 99.9%. acs.orgnih.govtandfonline.com This phenomenon is crucial for producing high-purity oligonucleotides with minimal phosphate diester impurities. acs.org
Reaction Kinetics: Academic studies have delved into the kinetics and mechanism of the sulfurization process. The reaction with "fresh" PADS involves the nucleophilic attack of the phosphite (B83602) on the disulphide bond, followed by a base-catalyzed elimination. researchgate.netrsc.org The mechanism for "aged" PADS involves different polysulfide intermediates, providing a more facile pathway for the desired reaction. researchgate.netrsc.org
Scope and Objectives of Academic Inquiry into this compound
The scope of academic inquiry into this compound is primarily centered on synthetic and medicinal chemistry, with a strong emphasis on its application in pharmaceutical development and manufacturing. researchgate.netresearchgate.net The main objective is to refine and optimize its use as a sulfurizing reagent for the production of therapeutic oligonucleotides.
The specific goals of this research include:
Maximizing Reaction Efficiency: A primary goal is to achieve near-quantitative sulfurization at each step of oligonucleotide synthesis to ensure the high purity and yield of the final drug product. acs.orgnih.gov
Understanding Reaction Mechanisms: Detailed kinetic and mechanistic studies aim to fully understand the degradation of PADS into more active polysulfides and the subsequent sulfur-transfer reaction. researchgate.netrsc.org This knowledge allows for the rational design of robust and reproducible manufacturing processes.
Process Optimization and Control: Research focuses on optimizing reaction conditions, such as solvent composition, reagent concentration, contact time, and the "aging" period, to maximize efficiency and minimize the formation of impurities like phosphate diesters. acs.orgnih.gov
Economic Viability: A significant driver of PADS research is its cost-effectiveness compared to other reagents. organica1.orgresearchgate.net Academic and industrial labs aim to solidify its role as an economical and reliable choice for the large-scale production of nucleic acid-based drugs. organica1.org
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 15088-78-5 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₆H₁₄O₂S₂ | chemicalbook.comchemicalbook.com |
| Molecular Weight | 302.41 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | White to almost white powder or crystal | chemicalbook.com |
| Melting Point | 59-63 °C | chemicalbook.com |
Table 2: Key Research Applications of this compound
| Application | Description | Source(s) |
|---|---|---|
| Sulfurization Reagent | Serves as an efficient sulfur-transfer agent for converting phosphite triesters to phosphorothioate triesters. | chemicalbook.comtandfonline.com |
| Oligonucleotide Synthesis | Widely used in the solid-phase synthesis of phosphorothioate oligonucleotides (PS-ODNs) for antisense and siRNA therapeutics. | organica1.orgresearchgate.netresearchgate.net |
| Pharmaceutical Intermediate | Used in the development and large-scale manufacturing of nucleic acid-based active pharmaceutical ingredients (APIs). | organica1.orgresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C8H8OS2 |
|---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
S-phenylsulfanyl ethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-7(9)10-11-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
XGTWOXXBRMVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSC1=CC=CC=C1 |
Origin of Product |
United States |
Nomenclature, Structural Representation, and Classification
Systematic IUPAC Nomenclature of Phenylacetyl Disulphide
The formal and systematic name for Phenylacetyl disulfide, as established by the International Union of Pure and Applied Chemistry (IUPAC), is S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate nih.gov. Another IUPAC-compliant name found in some sources is 2-phenyl-1-[(2-phenylacetyl)disulfanyl]ethan-1-one thermofisher.com. These names precisely describe the molecular structure, which consists of two phenylacetyl groups linked by a disulfide bond.
Common and Derived Names in Academic Literature
In scientific and commercial literature, Phenylacetyl disulfide is frequently referred to by several common and derived names. The most prevalent of these is Phenylacetyl disulfide itself nih.gov. Other widely used synonyms include Bis(phenylacetyl) disulfide , Diphenylacetyl disulfide , and the abbreviation PADS biosynth.cominnospk.comchemicalbook.com. Additionally, the name 2-Phenylacetic dithioperoxyanhydride is also used to describe the compound nih.govinnospk.com. These names are often used interchangeably in research and industrial applications.
Classification within the Disulphide Compound Family
Phenylacetyl disulfide belongs to the family of organic disulfides. Specifically, it is classified as a diacyl disulfide . This classification arises from its structure, which features a disulfide (-S-S-) linkage bonded to two acyl groups (in this case, phenylacetyl groups). Organic disulfides are characterized by the presence of a covalent sulfur-sulfur bond. Phenylacetyl disulfide's role as a sulfurizing reagent in chemical synthesis is a key function related to this classification biosynth.comsigmaaldrich.cn. It is particularly noted for its application as a sulfur transfer agent in the preparation of phosphorothioate (B77711) oligonucleotides biosynth.comsigmaaldrich.cnacs.org.
Related Chemical Entities and Structural Analogs of this compound
Several chemical entities are structurally related to Phenylacetyl disulfide. These analogs are of interest in research, particularly in the development of sulfur transfer reagents for synthesizing phosphorothioate oligonucleotides. Some notable analogs include:
3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) : A well-known sulfurizing agent that PADS is often compared to and can replace acs.org.
Dimethylthiuram disulfide (DTD) : Another reagent used in the synthesis of RNA phosphorothioates researchgate.net.
3-Amino-1,2,4-dithiazole-5-thione (ADTT or Xanthane Hydride) : An alternative sulfur-transfer reagent suitable for solid-phase synthesis empbiotech.comresearchgate.net.
Dibenzoyl tetrasulphide : A crystalline solid that also functions as a fast and efficient sulfur-transfer agent researchgate.net.
3-Methyl-1,2,4-dithiazolin-5-one (MEDITH) : Used for the synthesis of oligonucleotide phosphorothioates researchgate.net.
Bis(ethoxythiocarbonyl)tetrasulfide : Another sulfur-transfer reagent for synthesizing oligonucleotide phosphorothioates researchgate.net.
The study of these analogs helps in understanding the mechanism and efficiency of the sulfurization process in synthesizing modified oligonucleotides, which are crucial for therapeutic applications acs.orgresearchgate.net. The degradation of PADS can lead to the formation of polysulfides, which are considered the active sulfurizing agents rsc.org.
Data and Properties of Phenylacetyl Disulfide
Below are tables summarizing key data and research findings related to Phenylacetyl disulfide.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 15088-78-5 | innospk.comsigmaaldrich.cnguidechem.com |
| Molecular Formula | C16H14O2S2 | innospk.comguidechem.comchemimpex.com |
| Molecular Weight | 302.41 g/mol | innospk.comsigmaaldrich.cnsigmaaldrich.com |
| Appearance | White to off-white solid/powder | innospk.comguidechem.comchemimpex.com |
| Melting Point | 59-63 °C | innospk.comsigmaaldrich.cnsigmaaldrich.com |
| Boiling Point | 481.1°C at 760 mmHg | innospk.com |
| Density | 1.269 g/cm³ | innospk.com |
| Water Solubility | Insoluble | chemicalbook.comguidechem.com |
| Refractive Index | 1.638 | innospk.com |
| Flash Point | 210.1°C | innospk.com |
Table 2: Research Applications and Findings
| Research Area | Key Finding | Source(s) |
|---|---|---|
| Oligonucleotide Synthesis | Serves as an efficient and economical sulfur transfer agent for the synthesis of phosphorothioate oligonucleotides, replacing reagents like Beaucage reagent. | biosynth.comacs.org |
| Sulfurization Efficiency | Achieves over 99.6% sulfurization efficiency of phosphite (B83602) triesters to phosphorothioate triesters when used in a 0.2 M solution with 3-picoline and acetonitrile (B52724). | acs.org |
| Mechanism of Action | The sulfurization of phosphites by PADS involves the nucleophilic attack of the phosphite on the disulfide bond, followed by a base-catalyzed elimination. | rsc.org |
| Reagent Degradation | In solution with a base like 3-picoline, PADS degrades to form polysulfides, which are the active sulfurizing species. This "aging" process is key to its optimal performance. | researchgate.netrsc.org |
| RNA Synthesis | PADS is effective for the efficient synthesis of phosphorothioate RNA (PS-RNA), achieving >99.8% stepwise sulfurization efficiency. | researchgate.net |
Synthetic Methodologies and Chemical Preparation of Phenylacetyl Disulphide
Overview of Established Synthetic Routes for Disulphides
The formation of a disulphide bond (S-S) is a fundamental transformation in organic chemistry. Generally, these syntheses involve the oxidation of thiols or the reaction of a sulfur-containing nucleophile with an appropriate electrophile. Common methods for the preparation of disulphides include the oxidation of thiols using a variety of oxidizing agents such as halogens (e.g., iodine), hydrogen peroxide, or even air. researchgate.net Another prevalent approach involves the reaction of an acyl chloride with a disulphide-containing salt, such as sodium disulphide. quickcompany.in Furthermore, disulphide exchange reactions provide a pathway to unsymmetrical disulphides through the reaction of a thiol with a symmetrical disulphide. chimicatechnoacta.ru More advanced and greener methodologies, such as electrochemical synthesis, are also being explored for the formation of disulphide bonds. chimicatechnoacta.ru
Specific Synthetic Pathways to Phenylacetyl Disulphide
The synthesis of this compound can be accomplished through several specific pathways, each with its own set of reagents and conditions.
A general and straightforward method for the synthesis of symmetrical diacyl disulphides involves the oxidation of the corresponding thioacids. In a typical procedure, the thioacid is dissolved in a suitable solvent, such as ethanol (B145695), and treated with an oxidizing agent like iodine at room temperature. The reaction mixture is stirred for a period, typically around 12 hours, to ensure complete conversion. Following the reaction, the solvent is removed, and the crude product is worked up by washing with a basic solution (e.g., 10% sodium carbonate) and brine to remove unreacted starting material and byproducts. The final product is then purified by techniques such as flash chromatography.
While this represents a general protocol, the direct application to phenylthioacetic acid to yield this compound would follow this principle. The reaction proceeds via the oxidative coupling of two molecules of the thioacid.
A widely utilized method for the preparation of this compound involves the reaction of phenylacetyl chloride with a sulphur donor, such as a metal disulphide salt.
One documented process involves the reaction of phenylacetyl chloride with an aqueous solution of sodium disulphide in the presence of a phase transfer catalyst. quickcompany.in In a specific example, sodium disulphide is prepared by heating sodium sulphide with sulphur powder in water. quickcompany.in This solution is then cooled and mixed with an aprotic solvent like monochlorobenzene and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. Phenylacetyl chloride is then added at a controlled temperature (0-5°C), and the reaction is allowed to proceed as the temperature is gradually increased to 25°C. quickcompany.in
Another variation of this method employs lithium disulphide. This can be generated in situ by the reduction of elemental sulphur with a reducing agent like Super-Hydride® (lithium triethylborohydride) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov Phenylacetyl chloride is then added to the freshly prepared lithium disulphide solution to yield this compound. nih.gov This method has been successfully used for the synthesis of isotopically labeled this compound (³⁴S-PADS). nih.gov
The following table summarizes a representative synthesis of this compound using phenylacetyl chloride and sodium disulphide:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| Phenylacetyl chloride | Sodium disulphide | Tetrabutylammonium bromide | Monochlorobenzene/Water | 0-25°C | 76.69% | 99.8% (after crystallization) | quickcompany.in |
Disulphide exchange reactions, also known as thiol-disulphide interchange, are equilibrium reactions where a thiol reacts with a disulphide to form a new, unsymmetrical disulphide and a new thiol. chimicatechnoacta.ru This reaction is typically initiated by a thiolate anion attacking one of the sulphur atoms of the disulphide bond. researchgate.net
While this method is more commonly employed for the synthesis of unsymmetrical disulphides, it could theoretically be applied to the synthesis of this compound. For instance, reacting phenylthioacetic acid with a different, more labile diacyl disulphide could, under appropriate equilibrium conditions, lead to the formation of this compound. However, specific examples of this approach for the synthesis of this compound are not prominently documented in the literature.
Electrochemical methods offer a green and efficient alternative for the synthesis of disulphides, often avoiding the need for chemical oxidizing agents. chimicatechnoacta.ru These methods typically involve the anodic oxidation of thiols. The process can be carried out in an undivided or divided electrochemical cell, sometimes in the presence of a mediator to facilitate the electron transfer process. chimicatechnoacta.ru
For instance, the electrolysis of thiols in the presence of a redox mediator can lower the overpotential required for the oxidation. chimicatechnoacta.ru The use of an undivided cell can be advantageous as it allows for the reduction of homodimers at the cathode, potentially increasing the yield of the desired unsymmetrical disulphide in exchange reactions. chimicatechnoacta.ru While electrochemical synthesis of various disulphides has been reported, specific and detailed procedures for the electrosynthesis of this compound are not yet widely available in the scientific literature.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and purification method.
The choice of the phase transfer catalyst and solvent system also plays a critical role. While hexadecyltributyl phosphonium (B103445) bromide in benzene (B151609) has been reported to give high yields, the catalyst is expensive. quickcompany.in The use of tetrabutylammonium bromide in a biphasic monochlorobenzene/water system provides a more cost-effective alternative. quickcompany.in
In the synthesis of ³⁴S-labeled this compound, controlling the stoichiometry of the reagents was found to be important for minimizing the formation of byproducts such as dibenzoyl sulphide. nih.gov Careful, dropwise addition of the reagents and maintaining a low temperature during the initial stages of the reaction are also crucial for controlling the reaction rate and preventing unwanted side reactions.
The following table illustrates the impact of the purification solvent on the purity of this compound:
| Purification Step | Solvent | Purity | Reference |
| Precipitation | n-Butanol | 98.71% | quickcompany.in |
| Crystallization | Cyclohexane (B81311) | 99.8% | quickcompany.in |
Solvent Effects on this compound Synthesis
The choice of solvent is critical in the synthesis of this compound, influencing reaction efficiency, yield, and product purity. The selection often depends on the specific synthetic pathway.
In methods utilizing phase transfer catalysis, a biphasic solvent system is common. For instance, the reaction between an aqueous solution of sodium disulfide and phenylacetyl chloride dissolved in an organic solvent is well-documented. quickcompany.in Toluene (B28343) is frequently used as the organic phase, offering a less hazardous alternative to benzene. quickcompany.inacs.org In other variations, monochlorobenzene has been employed. quickcompany.in The presence of water is essential for dissolving the inorganic disulfide salt, while the organic solvent dissolves the phenylacetyl chloride and the phase transfer catalyst, enabling them to interact at the phase boundary.
For non-catalytic or different reagent systems, single-solvent approaches are used. The synthesis from a thioacid precursor is effectively carried out in ethanol, which serves to dissolve both the thioacid and the iodine oxidant. chemicalbook.com In the synthesis of labeled PADS from elemental sulfur, anhydrous tetrahydrofuran (THF) is the solvent of choice. d-nb.infonih.gov THF is suitable for the reduction step with Super-Hydride® and the subsequent reaction with phenylacetyl chloride. d-nb.infonih.gov
Purification steps also highlight the importance of solvent selection. An improved process specifies the use of n-butanol for precipitation, as it is less reactive towards the final product compared to lower alcohols like methanol, thus minimizing degradation. quickcompany.in Final crystallization is often performed using cyclohexane to achieve high purity. quickcompany.in
| Synthetic Route | Solvent System | Role of Solvent | Reference |
|---|---|---|---|
| Phenylacetyl Chloride + Sodium Disulfide | Toluene/Water or Monochlorobenzene/Water | Biphasic system for Phase Transfer Catalysis | quickcompany.inacs.org |
| Thioacid + Iodine | Ethanol | Dissolves reactants for homogeneous reaction | chemicalbook.com |
| Elemental Sulfur + Phenylacetyl Chloride | Tetrahydrofuran (THF) | Anhydrous medium for reduction and subsequent reaction | d-nb.infonih.gov |
| Purification Step | n-Butanol | Precipitation/control of impurities | quickcompany.in |
| Purification Step | Cyclohexane | Crystallization for high purity product | quickcompany.in |
Temperature and Pressure Influences
Temperature control is a crucial parameter in the synthesis of this compound, directly impacting reaction kinetics, selectivity, and product stability. Several procedures require sub-ambient temperatures, particularly during the addition of reactive reagents. In phase-transfer-catalyzed methods, the reaction mixture is typically cooled to between 0-5°C before the dropwise addition of phenylacetyl chloride. quickcompany.in This cooling helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. After the addition is complete, the temperature is often allowed to rise to room temperature (around 25°C) for the reaction to proceed to completion. quickcompany.in Similarly, the synthesis from elemental sulfur involves cooling the THF suspension to 0°C before adding the Super-Hydride® reducing agent and phenylacetyl chloride. nih.gov
Conversely, some steps require elevated temperatures. The preparation of the sodium disulfide reagent itself involves heating an aqueous mixture of sodium sulfide (B99878) and sulfur powder to 100-105°C. quickcompany.in For the synthesis involving the oxidation of a thioacid with iodine, the reaction is typically conducted at a constant room temperature (20°C) for an extended period of 12 hours. chemicalbook.com
Pressure is primarily a factor during the workup and purification stages. Reduced pressure is consistently applied to remove volatile solvents such as ethanol, THF, or organic solvents from the reaction mixture post-reaction, a standard laboratory and industrial practice for concentrating the product before further purification. quickcompany.inchemicalbook.comnih.gov There is no indication in the reviewed literature of high-pressure conditions being necessary for the synthesis reactions themselves.
| Process Step | Temperature | Pressure | Purpose | Reference |
|---|---|---|---|---|
| Preparation of Sodium Disulfide | 100-105°C | Atmospheric | Formation of disulfide reagent | quickcompany.in |
| Addition of Phenylacetyl Chloride (PTC method) | 0-5°C | Atmospheric | Control reaction exothermicity | quickcompany.in |
| Reaction of Thioacid with Iodine | 20°C (Room Temp.) | Atmospheric | Allow reaction to proceed to completion | chemicalbook.com |
| Solvent Removal | Variable | Reduced | Concentrate product post-reaction | quickcompany.inchemicalbook.comnih.gov |
Catalyst Application and Efficiency in this compound Formation
Catalysis plays a significant role in several synthetic routes to this compound, enhancing reaction rates and enabling the use of specific reagents. Phase Transfer Catalysts (PTCs) are particularly important for reactions in biphasic systems. These catalysts, typically quaternary ammonium (B1175870) or phosphonium salts, facilitate the transfer of the disulfide anion from the aqueous phase to the organic phase to react with phenylacetyl chloride. quickcompany.in While hexadecyltributylphosphonium bromide is noted as being effective, it is also described as rare and expensive. quickcompany.inacs.org A more cost-effective alternative, tetrabutylammonium bromide (TBAB), has been successfully used in an improved process, yielding a highly pure product. quickcompany.in
In other methods, reagents function in a role analogous to a catalyst or as a stoichiometric oxidant. The synthesis from a thioacid uses iodine (I₂), which acts as an oxidant to facilitate the formation of the disulfide bond from two thioacid molecules. chemicalbook.com While essential for the reaction, it is consumed stoichiometrically. Similarly, the synthesis from elemental sulfur relies on Super-Hydride® (LiEt₃BH) as a stoichiometric reducing agent to generate the reactive lithium disulfide species. d-nb.infonih.gov Base catalysis is employed in the reaction between phenyl benzenethiolsulfonate and thioacetic acid, which utilizes triethylamine. chemicalbook.comsigmaaldrich.cn
The efficiency of these processes is often high. The one-pot synthesis from elemental sulfur reports a crude yield of 85%. d-nb.info The improved PTC method using TBAB and purification with cyclohexane can achieve a final yield of 76.69% with a purity of 99.8%. quickcompany.in
| Catalyst/Reagent | Synthetic Route | Catalyst Type | Efficiency/Yield | Reference |
|---|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Phenylacetyl Chloride + Na₂S₂ | Phase Transfer Catalyst | 76.7% Yield, 99.8% Purity | quickcompany.in |
| Hexadecyltributylphosphonium Bromide | Phenylacetyl Chloride + Na₂S₂ | Phase Transfer Catalyst | High yield, but expensive | quickcompany.inacs.org |
| Iodine (I₂) | From Thioacid | Stoichiometric Oxidant | 55% Yield | chemicalbook.com |
| Super-Hydride® (LiEt₃BH) | From Elemental Sulfur | Stoichiometric Reducing Agent | 85% Crude Yield | d-nb.infonih.gov |
| Triethylamine | From Phenyl benzenethiolsulfonate | Base Catalyst | Not specified | chemicalbook.comsigmaaldrich.cn |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an emerging area of consideration, driven by the broader chemical industry's move towards sustainability. Analysis of existing methods reveals both challenges and opportunities for environmental improvement.
Atom Economy and E-Factor Analysis
Atom economy is a core metric of green chemistry, measuring the efficiency of a reaction in converting reactant atoms to the desired product. For the synthesis of this compound from phenylacetyl chloride and sodium disulfide, the theoretical atom economy can be calculated.
Reaction: 2 C₈H₇ClO + Na₂S₂ → C₁₆H₁₄O₂S₂ + 2 NaCl
Mass of Product (PADS): 302.41 g/mol
Mass of Reactants: 2 * (154.59 g/mol ) + 110.11 g/mol = 419.29 g/mol
Atom Economy = (Mass of Product / Mass of Reactants) * 100
Atom Economy = (302.41 / 419.29) * 100 = 72.12%
This calculation shows that even under ideal stoichiometric conditions, over 27% of the reactant mass is converted into the sodium chloride byproduct.
The E-Factor (Environmental Factor) provides a more holistic view by considering all waste generated, including solvent losses and byproduct streams. While specific E-Factor values are not reported in the literature for PADS synthesis, a qualitative analysis of the PTC method indicates a significant E-Factor. quickcompany.inacs.org This is due to the large volumes of organic solvents (toluene, monochlorobenzene) and water used in the reaction, extensive solvent use during purification (n-butanol, cyclohexane), and the generation of inorganic salt waste. quickcompany.in
Use of Sustainable Solvents and Reagents
Many traditional syntheses of this compound employ solvents that are now considered problematic or hazardous from a green chemistry perspective. Benzene, a known carcinogen, has been used, as have chlorinated solvents like monochlorobenzene. quickcompany.in Tetrahydrofuran (THF) is also a common but less-than-ideal solvent. d-nb.infonih.gov
However, there are instances of greener solvent use. The synthesis involving the oxidation of a thioacid with iodine uses ethanol, which is a bio-based and more environmentally benign solvent. chemicalbook.com The use of water as a solvent in biphasic systems is also advantageous, though the corresponding organic solvent must also be considered. quickcompany.in The move from benzene to toluene in some PTC processes represents a step towards a less hazardous alternative. acs.org
Future development in this area could focus on replacing conventional organic solvents with recognized green alternatives. These could include bio-based solvents, such as lactate (B86563) esters, or supercritical fluids like CO₂, which is non-toxic and easily removed. encyclopedia.pubcorbion.com Deep eutectic solvents (DESs) represent another class of novel, tunable, and often biodegradable solvents that could be explored for this synthesis. researchgate.net
Development of Catalyst-Free or Renewable Catalyst Systems
Current synthetic methods for this compound are not truly catalyst-free in a green sense. The most common routes rely on either stoichiometric reagents like iodine or phase transfer catalysts. quickcompany.inchemicalbook.com While PTCs are used in small amounts, they are often complex molecules that can be difficult to separate from the product stream and may not be biodegradable.
The development of truly green catalytic systems for PADS synthesis is a clear area for future research. This could involve heterogeneous catalysts that can be easily filtered out and reused, reducing waste and cost. Biocatalysis, using enzymes to perform the synthesis under mild aqueous conditions, would represent a significant green advancement. Another potential avenue is electrosynthesis, which uses electrical energy to drive the reaction, potentially eliminating the need for chemical oxidants or reducing agents. Currently, there is a lack of published research exploring these advanced sustainable catalyst systems for the specific synthesis of this compound.
Molecular Structure and Conformational Dynamics of Phenylacetyl Disulphide
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations provide a powerful lens through which the precise geometric arrangement of atoms within a molecule can be determined. These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. For phenylacetyl disulphide, these calculations reveal a nuanced picture of its spatial configuration.
| Parameter | Typical Value (Å or °) | Reference Compound |
| S-S Bond Length | 2.021 | Dibenzoyl disulfide researchgate.net |
| S-C Bond Length | 1.805 - 1.823 | Dibenzoyl disulfide researchgate.net |
| C-S-S Bond Angle | ~104° | General Disulfides |
Note: The values presented are based on structurally similar compounds and general principles of disulfide chemistry, as direct computational data for this compound is limited.
The rotation around the S-S bond is associated with a specific energy profile, known as the torsional barrier. Studies on acyclic disulfides have explored these rotational barriers. acs.org The energy barrier to rotation around the S-S bond is relatively low, allowing for a degree of conformational flexibility. However, the gauche conformation represents the global energy minimum.
| Parameter | Typical Value (°) |
| C-S-S-C Dihedral Angle | ~90 |
| Torsional Barrier | Low (relative to covalent bond energies) |
Note: Data is based on general observations for acyclic and aromatic disulfides.
Theoretical Analysis of Electronic Structure
The arrangement of electrons within a molecule governs its reactivity and physical properties. A theoretical analysis of the electronic structure of this compound, including its frontier molecular orbitals and charge distribution, provides insights into its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For aromatic disulfides, the HOMO-LUMO gap can be influenced by substituents on the aromatic rings. researchgate.net In a study of an olefin-disulfide complex, the HOMO-LUMO gap of the disulfide was calculated to be 8.42 eV, which was reduced upon complexation, indicating an increase in reactivity. tue.nl While specific HOMO-LUMO energy values for this compound require dedicated computational studies, it is expected that the presence of the phenylacetyl groups will influence the electronic structure compared to simpler alkyl disulfides.
The distribution of electron density within a molecule can be quantified through charge distribution analysis and the calculation of the molecular dipole moment. The electrostatic potential, which is determined by the charge distribution, is crucial for understanding intermolecular interactions. researchgate.netnih.gov
In molecules containing heteroatoms like sulfur and oxygen, there is an uneven sharing of electrons, leading to partial positive and negative charges on different atoms. This charge separation results in a molecular dipole moment. While specific values for this compound are not available, computational studies on related molecules can provide an estimation. The magnitude and direction of the dipole moment are important for predicting how the molecule will interact with other polar molecules and external electric fields.
Conformational Isomerism and Dynamics
Molecules are not static entities; they are in constant motion, and different spatial arrangements of their atoms, known as conformations, can exist. The study of these conformations and the dynamics of their interconversion is known as conformational analysis.
For acyclic molecules like this compound, rotation around single bonds leads to different conformers. As discussed previously, the most stable conformation around the S-S bond is the gauche form. However, other local energy minima may exist, and the molecule can populate these different conformations depending on the temperature and its environment.
Energy Landscapes of this compound Conformers
The energy landscape of an acyclic disulphide like this compound is characterized by specific low-energy conformations and the higher-energy states that separate them. The most critical geometric parameter defining these conformers is the dihedral angle of the C-S-S-C group.
Linear disulfides typically adopt a gauche conformation, which features a C-S-S-C dihedral angle of approximately 90°. researchgate.net This preference is often explained by the gauche effect, where the skewed arrangement minimizes the repulsion between the non-bonding electron pairs on the adjacent sulfur atoms. researchgate.net The energy landscape, therefore, contains distinct energy minima corresponding to these stable gauche rotamers. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these energy landscapes and have been used for chiral analogs of this compound and other related diaryl disulfides. researchgate.netresearchgate.net The transition states between these stable conformers are typically planar structures (with dihedral angles of 0° or 180°) that represent energy maxima on the potential energy surface. researchgate.net
Interconversion Pathways and Activation Energies
Interconversion between the stable conformers of this compound occurs through rotation around the disulfide (S-S) bond. This process is not free and requires sufficient energy to overcome a rotational energy barrier, also known as the activation energy of the conformational change. This barrier corresponds to the energy difference between the stable gauche conformer and the high-energy eclipsed transition state.
Advanced Experimental Structural Elucidation Techniques
A variety of sophisticated experimental methods are used to determine the precise atomic arrangement of molecules like this compound in different physical states.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid crystalline state. While a crystal structure for this compound itself is not prominently published, detailed structural analyses have been performed on very closely related compounds, providing valuable insight into its likely solid-state conformation.
For instance, the crystal structure of dibenzoyl disulfide, which differs only by the absence of the two methylene (B1212753) (-CH2-) groups, has been determined. researchgate.net Similarly, the structures of the chiral analogs derived from (R)- and (S)-2-phenylpropanoic acid have also been elucidated. researchgate.nettandfonline.com These studies reveal key structural parameters, such as the crucial S-S bond length and the C-S-S-C dihedral angle, which defines the molecular skew. researchgate.netresearchgate.nettandfonline.com
Table 1: Selected Crystallographic Data for this compound Analogs
| Parameter | Dibenzoyl Disulfide researchgate.net | Bis-(o-nitrophenyl) disulphide rsc.org |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₂S₂ | C₁₂H₈N₂O₄S₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| S-S Bond Length (Å) | 2.021 | 2.045 |
| C-S-S-C Dihedral Angle (°) | 80.8 | - |
| Average S-C Distance (Å) | 1.814 (avg.) | 1.796 |
Gas-Phase Electron Diffraction Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of substances in the gaseous state, free from the influence of intermolecular forces present in crystals. wikipedia.org This method provides information about the equilibrium geometry of isolated molecules.
The technique involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.org This pattern contains information about the distances between all pairs of atoms in the molecule. wikipedia.org While GED has been successfully applied to determine the structure of simpler disulfides, such as dimethyl disulfide acs.org, a specific structural investigation of this compound using this method is not found in the reviewed scientific literature.
Vibrational Spectroscopy for Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a key tool for characterizing molecules and can be used to identify specific conformers. Each conformer of a molecule has a unique set of vibrational modes, resulting in a distinct "fingerprint" spectrum.
Reaction Mechanisms and Chemical Transformations of Phenylacetyl Disulphide
Disulphide Bond Scission Reactions
The central reactive feature of phenylacetyl disulphide is the covalent bond between its two sulfur atoms. The cleavage, or scission, of this bond is the basis for its utility in chemical synthesis and is the focal point of its transformations. This scission can be induced by either reductive processes or by nucleophilic attack on one of the sulfur atoms.
Reductive cleavage of the disulfide bond in this compound involves the addition of two electrons, resulting in the formation of two phenylacetylthiolate anions, which upon protonation yield two molecules of phenylacetyl thiol. This reduction can be accomplished through various chemical and electrochemical methods.
A variety of chemical reagents can be employed to reduce the disulfide bond of this compound. These agents typically function by providing electrons or their equivalent (e.g., a hydride ion or a nucleophilic group that is easily oxidized). Common classes of reducing agents include phosphines and thiols.
Reduction by Trialkylphosphines:
Trialkylphosphines, such as triphenylphosphine (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective reagents for the reduction of disulfides. The mechanism involves a nucleophilic attack by the phosphine (B1218219) on one of the sulfur atoms of the disulfide bond. This attack results in the cleavage of the S-S bond and the formation of a thiophosphonium intermediate and a thiolate anion. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the final phosphine oxide product. The mechanism proceeds as follows:
Nucleophilic Attack: The phosphine attacks one of the sulfur atoms of the this compound molecule.
Intermediate Formation: This leads to the formation of a phosphonium (B103445) intermediate and a phenylacetylthiolate anion.
Hydrolysis: The intermediate reacts with water to produce triphenylphosphine oxide and another molecule of phenylacetyl thiol.
Reduction by Thiols (Thiol-Disulfide Exchange):
Reducing agents containing thiol groups, such as dithiothreitol (DTT), can cleave the disulfide bond of this compound through a process known as thiol-disulfide exchange. DTT is a particularly efficient reducing agent because it contains two thiol groups. The mechanism involves two sequential thiol-disulfide exchange reactions:
First Exchange: One of the thiol groups of DTT attacks the disulfide bond of this compound, forming a mixed disulfide and releasing one molecule of phenylacetyl thiol.
Intramolecular Cyclization: The second thiol group of the DTT molecule then attacks the sulfur atom of the mixed disulfide in an intramolecular reaction. This forms a stable six-membered ring (oxidized DTT) and releases the second molecule of phenylacetyl thiol.
| Reducing Agent | General Mechanism | Key Intermediates | Final Products |
| Triphenylphosphine (PPh₃) | Nucleophilic attack by phosphorus on a sulfur atom, followed by hydrolysis. | Thiophosphonium ion | Phenylacetyl thiol, Triphenylphosphine oxide |
| Dithiothreitol (DTT) | Two sequential thiol-disulfide exchange reactions. | Mixed disulfide | Phenylacetyl thiol, Oxidized DTT (cyclic disulfide) |
The disulfide bond of this compound can be cleaved electrochemically by direct electron transfer at the surface of an electrode. This method offers a clean and reagent-free alternative to chemical reduction. The general pathway for the electrochemical reduction of a disulfide (RSSR) involves the following steps:
First Electron Transfer: The disulfide molecule diffuses to the cathode surface and accepts an electron, forming a disulfide radical anion ([RSSR]⁻•). This is often the rate-determining step.
S-S Bond Cleavage: The radical anion is unstable and rapidly undergoes cleavage of the weak S-S bond to yield a thiol molecule (RS•) and a thiolate anion (RS⁻).
Second Electron Transfer: The resulting thiol radical is highly reactive and is immediately reduced by another electron transfer at the electrode surface to form a second thiolate anion.
Protonation: In the presence of a proton source (e.g., the solvent or a buffer), the two thiolate anions are protonated to form two molecules of the corresponding thiol.
| Step | Description | Species Involved |
| 1 | Initial one-electron reduction at the cathode. | This compound, electron (e⁻) |
| 2 | Formation of a radical anion intermediate. | [this compound]⁻• |
| 3 | Cleavage of the S-S bond. | Phenylacetyl radical, Phenylacetylthiolate anion |
| 4 | Second one-electron reduction. | Phenylacetyl radical, electron (e⁻) |
| 5 | Formation of a second thiolate anion. | Phenylacetylthiolate anion |
| 6 | Protonation of the thiolate anions. | Phenylacetylthiolate anions, proton source (H⁺) |
| Overall | Two-electron reduction. | This compound → 2 Phenylacetyl thiol |
The sulfur atoms in the disulfide bond of this compound are electrophilic and can be attacked by a range of nucleophiles. This attack leads to the heterolytic cleavage of the S-S bond, resulting in the formation of a new sulfur-nucleophile bond and the displacement of a phenylacetylthiolate anion. This process is a type of nucleophilic substitution reaction, often proceeding via an Sₙ2-type mechanism.
As mentioned in the context of reducing agents, thiols and especially their conjugate bases, thiolates (RS⁻), are effective nucleophiles for cleaving disulfide bonds. This reaction, known as thiol-disulfide exchange, is a fundamental process in biochemistry and organic chemistry.
The reaction is initiated by the attack of a thiolate anion on one of the sulfur atoms of the this compound molecule. The thiolate is a much stronger nucleophile than the corresponding neutral thiol. The reaction proceeds through a linear transition state where the attacking thiolate, the central sulfur atom, and the leaving thiolate are aligned.
This exchange reaction is typically reversible, and the position of the equilibrium is determined by the relative concentrations and the redox potentials of the participating thiols and disulfides.
Reaction with Cyanide:
The cyanide ion (CN⁻) is a potent nucleophile that can attack the disulfide bond of this compound. This reaction leads to the cleavage of the S-S bond and the formation of phenylacetyl thiocyanate (B1210189) and a phenylacetylthiolate anion. The mechanism involves the nucleophilic attack of the cyanide ion on one of the sulfur atoms, with the other sulfur atom and its attached phenylacetyl group acting as the leaving group.
This reaction is analogous to the well-known cleavage of disulfides by cyanide.
Reaction with Hydroxide (B78521) (Alkaline Hydrolysis):
The hydroxide ion (OH⁻) can also act as a nucleophile and attack the disulfide bond, leading to alkaline hydrolysis. This reaction is generally slower than with softer nucleophiles like thiolates or cyanide. The nucleophilic attack of a hydroxide ion on a sulfur atom of the disulfide bond results in the formation of a phenylacetylsulfenic acid and a phenylacetylthiolate anion.
The resulting sulfenic acid is often unstable and can undergo further reactions. It is important to distinguish this direct nucleophilic attack on the sulfur atom from the base-catalyzed degradation of this compound, which proceeds via an E1cB-type elimination. researchgate.netnih.gov In the E1cB mechanism, the base abstracts a proton from the α-carbon, leading to the formation of a carbanion, which then eliminates a disulfide anion to form a ketene. While this reaction occurs under basic conditions, it is not a direct nucleophilic attack on the sulfur atom.
| Nucleophile | Product 1 | Product 2 |
| Thiolate (R'S⁻) | Mixed Disulfide (R-S-S-R') | Phenylacetylthiolate |
| Cyanide (CN⁻) | Phenylacetyl thiocyanate | Phenylacetylthiolate |
| Hydroxide (OH⁻) | Phenylacetylsulfenic acid | Phenylacetylthiolate |
Homolytic Cleavage and Radical Formation
The disulfide bond in this compound, like in other organic disulfides, can undergo homolytic cleavage, a process where the sulfur-sulfur bond breaks symmetrically, with each sulfur atom retaining one of the bonding electrons. This process results in the formation of two phenylacetylthiyl radicals. Such cleavage is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). researchgate.net
While specific studies on the homolytic cleavage of this compound are not extensively documented, the general mechanism for acyl disulfides suggests the formation of acylthiyl radicals. These radicals are highly reactive intermediates that can participate in various subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination.
Table 1: General Conditions for Homolytic Cleavage of Disulfides
| Condition | Description | Expected Products from this compound |
| Thermolysis | Application of heat to induce bond cleavage. The required temperature varies depending on the bond dissociation energy. | Phenylacetylthiyl radicals |
| Photolysis | Irradiation with light, typically UV, to provide the energy for bond dissociation. | Phenylacetylthiyl radicals |
Oxidation Reactions of this compound
The sulfur atoms in this compound are in a relatively low oxidation state and are susceptible to oxidation by various oxidizing agents. These reactions can lead to a range of sulfur-containing species with higher oxidation states.
Formation of Sulphur Oxoacids and Related Species
The oxidation of disulfides can proceed through several stages, yielding progressively more oxidized sulfur species. The initial oxidation of a disulfide typically forms a thiosulfinate. nih.govnih.gov In the case of this compound, this would be S-(phenylacetyl) phenylacetanethiosulfinate. This transformation can be achieved using oxidizing agents such as peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA). nih.govmasterorganicchemistry.com
Further oxidation of the thiosulfinate can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids. For this compound, complete oxidation would be expected to yield phenylacetic sulfonic acid. Strong oxidizing conditions, potentially involving reagents like hydrogen peroxide or nitric acid, can facilitate this transformation. nih.gov
Table 2: Products of this compound Oxidation
| Oxidizing Agent | Potential Product(s) |
| m-CPBA (meta-chloroperoxybenzoic acid) | S-(phenylacetyl) phenylacetanethiosulfinate |
| Hydrogen Peroxide (H₂O₂) | S-(phenylacetyl) phenylacetanethiosulfinate, Phenylacetic sulfonic acid |
| Nitric Acid (HNO₃) | Phenylacetic sulfonic acid |
Role of Oxidative Stressors in Disulphide Transformations
In biological contexts, disulfide bonds can be affected by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. A specific manifestation of this is "disulfide stress," which involves the dysregulation of thiol-disulfide homeostasis, leading to the accumulation of disulfide bonds and subsequent cellular damage. nih.govnih.gov
Intermolecular Reactions and Derivative Formation
This compound can participate in intermolecular reactions, leading to the formation of new derivatives. These reactions primarily involve the disulfide bond and can be influenced by the nature of the attacking species.
Transdisulphidation Reactions
Transdisulphidation, also known as thiol-disulfide exchange, is a characteristic reaction of disulfides. In this process, a thiol attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is crucial in many biological processes, including protein folding and redox signaling. libretexts.orglibretexts.org
This compound can undergo transdisulphidation with various thiols. For instance, reaction with a thiol (R-SH) would lead to the formation of an unsymmetrical disulfide (phenylacetyl-S-S-R) and phenylacetylthiol. The kinetics and equilibrium of such reactions are dependent on factors such as the pKa of the attacking thiol and the stability of the resulting disulfide. nih.gov A well-known example of a biologically relevant thiol that participates in such reactions is glutathione (B108866). researchgate.netnih.gov
Reactions with Electrophiles
The sulfur atoms in this compound possess lone pairs of electrons and can act as nucleophiles, reacting with strong electrophiles. However, the reactivity is generally lower than that of thiols. Reactions with electrophiles such as alkyl halides are a common method for the synthesis of sulfides. While direct alkylation on the disulfide bond of this compound is not a common reaction, the chemistry of related sulfur compounds suggests that under certain conditions, electrophilic attack could lead to the formation of sulfonium ions or other intermediates.
Stability and Degradation Pathways of this compound Under Varying Chemical Environments
The stability of this compound is a critical factor influencing its storage, handling, and efficacy in chemical reactions, most notably in its application as a sulfurizing agent. The degradation of this compound can be initiated by several environmental factors, including pH, temperature, and light. Understanding these degradation pathways is essential for optimizing its use and ensuring the purity of the resulting products. The core structure of this compound, featuring a disulfide bond flanked by two phenylacetyl groups, dictates its susceptibility to various chemical transformations.
pH Dependence of this compound Stability
The stability of this compound is significantly influenced by the pH of its environment. While specific pH-rate profiles for the hydrolysis of this compound are not extensively documented in publicly available literature, the general behavior of related chemical structures, such as thioesters and other disulfides, provides insights into its likely pH-dependent stability.
In neutral to acidic conditions, many organic disulfides exhibit relative stability. However, under basic conditions, the degradation of this compound is notably accelerated. This is particularly relevant in its application for the synthesis of phosphorothioate (B77711) oligonucleotides, where a process known as "aging" is employed. This "aging" involves the deliberate degradation of this compound in the presence of a base, such as 3-picoline or pyridine (B92270), to generate more reactive sulfur-transfer reagents. nih.govharvard.edu
The base-catalyzed degradation is understood to proceed via an E1cB-type elimination mechanism. nih.gov The process is initiated by the abstraction of a proton from the methylene (B1212753) carbon adjacent to the carbonyl group, forming a carbanion. This is followed by the elimination of a thiocarboxylate anion to yield a ketene intermediate and an acyldisulfide anion. The rate of this degradation is dependent on the basicity of the amine catalyst used. nih.gov The acyldisulfide anion can then react with another molecule of this compound to form polysulfides, which are highly efficient sulfurizing agents. nih.govharvard.edu
While detailed kinetic data across a broad pH range for this compound is not available, the stability of analogous thioesters is known to be pH-dependent, with both acid- and base-catalyzed hydrolysis occurring. acs.org For thioesters, the rate of hydrolysis is generally slow in neutral water but increases in both acidic and alkaline solutions. acs.org Given the presence of thioester-like linkages in this compound, a similar V-shaped pH-rate profile, with minimum stability at very low and high pH and maximum stability in the neutral to slightly acidic range, could be anticipated for its hydrolytic degradation.
Table 1: Postulated pH-Dependent Degradation Behavior of this compound
| pH Range | Postulated Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Moderate to Low | Acid-catalyzed hydrolysis of the thioester linkage. |
| Neutral (pH 4-7) | Relatively High | Slow uncatalyzed hydrolysis. |
| Alkaline (pH > 7) | Low | Base-catalyzed elimination (E1cB mechanism) and hydrolysis. |
This table is based on the known behavior of analogous compounds and the documented base-catalyzed degradation of this compound. Specific kinetic data for this compound is not available.
Thermal and Photochemical Degradation Pathways
Thermal Degradation:
Organic sulfur compounds, including disulfides, are known to undergo decomposition at elevated temperatures. The thermal degradation of such compounds often involves the cleavage of carbon-sulfur and sulfur-sulfur bonds, leading to the formation of smaller, more volatile molecules, including hydrogen sulfide (B99878). ifpenergiesnouvelles.fr While specific studies on the thermal degradation mechanism of this compound are not detailed in the literature, it is anticipated that heating would lead to the homolytic cleavage of the disulfide bond as an initial step. This would generate phenylacetylthiyl radicals (C₆H₅CH₂C(O)S•). These highly reactive radicals could then undergo a variety of subsequent reactions, including decarbonylation, recombination, and hydrogen abstraction, to form a complex mixture of products. Given its melting point of 59-63 °C, significant thermal decomposition would be expected at temperatures well above this range.
Photochemical Degradation:
Disulfide bonds are known to be susceptible to cleavage upon exposure to ultraviolet (UV) radiation. The photolysis of organic disulfides typically proceeds via the homolytic cleavage of the S-S bond, which has a relatively low bond dissociation energy. beilstein-journals.org This process results in the formation of two thiyl radicals. For this compound, irradiation with UV light would be expected to produce two phenylacetylthiyl radicals:
(C₆H₅CH₂COS)₂ + hν → 2 C₆H₅CH₂C(O)S•
These radicals can then participate in a variety of secondary reactions, such as dimerization, disproportionation, or reaction with other molecules in the medium. The specific products of the photochemical degradation of this compound would depend on the solvent and the presence of other reactive species. The efficiency of this photochemical process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. While the specific quantum yield for this compound has not been reported, this pathway represents a likely route for its degradation upon exposure to light.
Hydrolytic Stability and Kinetics
The hydrolytic stability of this compound is a key consideration for its use in aqueous or semi-aqueous environments. The molecule contains two thioester linkages, which are susceptible to hydrolysis. The hydrolysis of a thioester can be catalyzed by both acid and base.
In aqueous solution, water can act as a nucleophile and attack the carbonyl carbon of the thioester group. This can lead to the cleavage of the carbon-sulfur bond and the formation of phenylacetic acid and a thiosulfenic acid intermediate, which would be unstable.
The kinetics of thioester hydrolysis have been studied for various model compounds. acs.org These studies indicate that the rate of hydrolysis is significantly influenced by pH. For instance, the hydrolysis of S-methyl thioacetate is catalyzed by both acid and base. acs.org At a neutral pH of 7, the uncatalyzed hydrolysis is relatively slow. acs.org
Rate = k_w[PADS] + k_a[PADS][H⁺] + k_b[PADS][OH⁻]
Where [PADS] is the concentration of this compound. While the specific rate constants (k_w, k_a, and k_b) for this compound have not been experimentally determined and reported in the literature, the known reactivity of thioesters suggests that the hydrolytic degradation would be slowest at a near-neutral pH and would increase under both acidic and alkaline conditions. The base-catalyzed pathway, as discussed in the pH dependence section, is particularly efficient and proceeds through a distinct elimination mechanism in the presence of amine bases.
Advanced Analytical Techniques for Phenylacetyl Disulphide Characterization and Quantification
Chromatographic Separation Methodologies
Chromatography is a cornerstone for the analysis of Phenylacetyl disulphide, enabling the separation of the main compound from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity determination or enantiomeric separation of chiral analogues.
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying this compound. innospk.comchemimpex.com The technique's versatility allows for the separation of non-volatile and thermally sensitive compounds, making it ideal for this particular molecule. Purity analysis by HPLC is a standard quality control parameter, with typical requirements being ≥97% or ≥98%. scbt.comchemimpex.com In practice, modern synthetic and purification methods can yield this compound with purities exceeding 99.9% as determined by HPLC. innospk.com
Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.netscholarsresearchlibrary.com Detection is typically achieved using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy. The method can also be used to quantify thiols and disulfides indirectly by measuring a chromophoric product released after a derivatization reaction. nih.govmdpi.com
Table 1: Reported Purity Levels of this compound Determined by HPLC
| Purity Specification | Reported Purity | Source |
|---|---|---|
| ≥ 98.0% | 99.9% | innospk.com |
| ≥ 98% | Not specified | chemimpex.com |
| >98.0% | Not specified | laboratoriumdiscounter.nl |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point (481.1ºC at 760 mmHg) and low vapor pressure, making direct GC analysis challenging, GC coupled with Mass Spectrometry (GC-MS) can be applied to its analysis, often through the characterization of more volatile derivatives or degradation products. innospk.com
For compounds that are not sufficiently volatile, derivatization is a common strategy to increase volatility and improve chromatographic performance. nih.gov For instance, the analysis of related phenolic compounds by GC-MS is often performed after converting them into more volatile ester derivatives. nih.gov Alternatively, GC-MS can be used to analyze for specific, more volatile impurities that may be present in a this compound sample. Furthermore, specialized GC detectors, such as the sulfur chemiluminescence detector (SCD), offer high selectivity and sensitivity for sulfur-containing compounds and can be an effective tool for analyzing complex matrices for sulfur species. gcms.cz
While this compound itself is an achiral molecule, chiral analogues derived from chiral 2-arylalkanoic acids have been synthesized. researchgate.net For these chiral compounds, determining the enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral HPLC is the definitive method for separating and quantifying enantiomers. researchgate.netmdpi.com
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. jiangnan.edu.cn A study on chiral disulfides derived from (R)- and (S)-2-phenylpropanoic acid successfully used chiral HPLC to confirm that the final products were formed with enantiomeric purities ranging from 86.1% to over 99.9%. researchgate.net The separation is typically performed using a normal-phase mobile system, such as a mixture of n-hexane and isopropanol. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and confirming its identity. iaph.es This technique is a powerful tool for the structural elucidation of this compound and for studying its behavior under ionization conditions. nih.govmdpi.com
To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for molecules like this compound. nih.gov
Electrospray Ionization (ESI-MS): ESI is a soft ionization method that generates ions from polar molecules in solution. asms.org It is particularly useful for analyzing large and thermally fragile molecules. aocs.org Given the presence of carbonyl groups, this compound possesses some polarity, making ESI a viable ionization method, likely forming adducts with ions like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). ESI is frequently coupled with liquid chromatography for LC-MS analysis. nih.gov
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is better suited for less polar and more volatile compounds compared to ESI. aocs.orglabx.com The analyte is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions. asms.org This technique is compatible with higher liquid flow rates and can be less susceptible to matrix effects than ESI. labx.com For this compound, APCI could be expected to produce a protonated molecule [M+H]+. The choice between ESI and APCI would depend on the specific sample matrix and the coupling with a separation technique like HPLC. nih.gov
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are then analyzed. asms.org The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net
For a disulfide-containing molecule like this compound, MS/MS studies can reveal the characteristic cleavage pathways of the disulfide bond. chemrxiv.org Key fragmentation pathways that could be expected include:
Homolytic cleavage of the S-S bond: This would split the molecule into two identical radical fragments.
Cleavage of the C-S bond: This involves the breaking of the bond between a carbonyl carbon and a sulfur atom.
McLafferty rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a sufficiently long chain. libretexts.org
By analyzing the precise masses of the fragment ions using a high-resolution analyzer, the elemental composition of each fragment can be determined, allowing for the unambiguous elucidation of the fragmentation pathways. iaph.es This information definitively confirms the connectivity of the atoms within the this compound molecule. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structure, dynamics, and connectivity. For Phenylacetyl disulfide, NMR techniques provide atomic-level information, enabling a comprehensive understanding of its chemical environment.
Proton and Carbon-13 NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.
The ¹H NMR spectrum of Phenylacetyl disulfide in deuterated chloroform (B151607) (CDCl₃) displays two main signals. A multiplet observed in the range of δ 7.37–7.28 ppm is characteristic of the aromatic protons of the two phenyl rings. The integration of this signal corresponds to ten protons, confirming the presence of two monosubstituted benzene (B151609) rings. A singlet appearing at δ 3.99 ppm, integrating to four protons, is assigned to the two equivalent methylene (B1212753) (-CH₂-) groups. The singlet nature of this peak indicates that there are no adjacent protons to couple with, which is consistent with the structure of Phenylacetyl disulfide where the methylene groups are situated between a phenyl ring and a carbonyl group.
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The spectrum shows six distinct carbon signals. The signal at δ 191.6 ppm is attributed to the carbonyl carbon (C=O), which is typically found in this downfield region due to the deshielding effect of the double-bonded oxygen. The methylene carbon (-CH₂-) appears at δ 49.3 ppm. The remaining four signals at δ 132.2, 129.9, 129.0, and 128.1 ppm correspond to the aromatic carbons of the phenyl rings. The signal at δ 132.2 ppm is assigned to the quaternary ipso-carbon (the carbon atom of the phenyl ring attached to the methylene group), while the other three signals represent the ortho, meta, and para carbons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.37–7.28 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |
| 3.99 | Singlet (s) | 4H | Methylene protons (-CH₂) |
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 191.6 | Carbonyl carbon (C=O) |
| 132.2 | Ipso-aromatic carbon |
| 129.9 | Aromatic carbons |
| 129.0 | Aromatic carbons |
| 128.1 | Aromatic carbons |
| 49.3 | Methylene carbon (-CH₂) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
Correlation Spectroscopy (COSY) : This homonuclear correlation experiment reveals proton-proton couplings. In a COSY spectrum of Phenylacetyl disulfide, cross-peaks would be observed between the coupled aromatic protons within the multiplet, helping to delineate the spin system of the phenyl rings. The methylene protons, being a singlet, would not show any cross-peaks, confirming their isolation from other proton environments.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. For Phenylacetyl disulfide, an HSQC spectrum would show a cross-peak connecting the methylene proton signal at δ 3.99 ppm to the methylene carbon signal at δ 49.3 ppm. Similarly, each aromatic proton signal within the multiplet would correlate to its directly attached aromatic carbon signal, aiding in the definitive assignment of the aromatic carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly useful for connecting different fragments of a molecule. In the case of Phenylacetyl disulfide, an HMBC experiment would be expected to show a correlation between the methylene protons (δ 3.99 ppm) and the carbonyl carbon (δ 191.6 ppm) through a two-bond coupling. Furthermore, correlations between the methylene protons and the ipso-aromatic carbon (δ 132.2 ppm) as well as other aromatic carbons would be anticipated, firmly establishing the connectivity between the phenylacetyl moieties.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of conformational changes in molecules that occur on the NMR timescale. In molecules containing disulfide bonds, rotation around the S-S and adjacent C-S bonds can lead to the existence of different conformers.
For Phenylacetyl disulfide, it is conceivable that restricted rotation around the S-S bond could lead to different stable conformations. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, an averaged spectrum is observed. However, by lowering the temperature, it may be possible to slow down this exchange to a rate where distinct signals for each conformer can be observed.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Phenylacetyl disulfide, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Based on the structure of Phenylacetyl disulfide and comparison with structurally similar molecules such as Dibenzyl Disulfide, the following key vibrational bands can be anticipated:
C=O Stretching : A strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the carbonyl group. This is a highly characteristic peak for compounds containing a C=O double bond.
Aromatic C-H Stretching : Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the phenyl rings.
Aliphatic C-H Stretching : Bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups are expected in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretching : Several bands of varying intensity are anticipated in the 1450-1600 cm⁻¹ region, arising from the in-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings.
CH₂ Bending (Scissoring) : A band around 1420-1470 cm⁻¹ is expected for the scissoring vibration of the methylene groups.
C-S Stretching : The C-S stretching vibration is expected to appear as a weak to medium band in the fingerprint region, typically between 600 and 800 cm⁻¹.
S-S Stretching : The disulfide S-S stretching vibration is generally a weak absorption in the infrared spectrum and can be difficult to observe, but it is expected to appear in the 400-550 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100-3030 | Aromatic C-H Stretch | Weak-Medium |
| 2960-2850 | Aliphatic C-H Stretch | Medium |
| 1750-1700 | C=O Stretch | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1470-1420 | CH₂ Bend (Scissoring) | Medium |
| 800-600 | C-S Stretch | Weak-Medium |
| 550-400 | S-S Stretch | Weak |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Phenylacetyl disulfide, Raman spectroscopy would be especially useful for identifying the S-S and C-S stretching vibrations, which are often weak in FTIR spectra.
Key expected Raman bands for Phenylacetyl disulfide include:
S-S Stretching : A distinct and relatively strong band is expected in the 500-550 cm⁻¹ region for the S-S stretching vibration. The intensity of this band makes Raman spectroscopy a superior technique for the characterization of the disulfide linkage. The exact position of this band can also provide information about the dihedral angle of the C-S-S-C group.
C-S Stretching : The C-S stretching vibrations are expected to produce one or more bands in the 600-750 cm⁻¹ range. These bands are typically more intense in the Raman spectrum compared to the FTIR spectrum.
Aromatic Ring Vibrations : The phenyl rings will give rise to several characteristic bands in the Raman spectrum, including a strong ring-breathing mode around 1000 cm⁻¹.
C=O Stretching : The carbonyl stretch will also be present in the Raman spectrum, although it is typically less intense than in the FTIR spectrum.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of Phenylacetyl disulfide, allowing for the unambiguous identification of its functional groups and providing insights into its molecular structure. A detailed analysis of the vibrational spectra of the closely related Dibenzyl Disulfide molecule has shown that the methylene group exhibits characteristic stretching, scissoring, wagging, twisting, and rocking vibrations, which would also be expected for Phenylacetyl disulfide, with some shifts due to the electronic effects of the adjacent carbonyl group. mdpi.comresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100-3030 | Aromatic C-H Stretch | Medium |
| 2960-2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1750-1700 | C=O Stretch | Weak-Medium |
| ~1000 | Aromatic Ring Breathing | Strong |
| 750-600 | C-S Stretch | Medium-Strong |
| 550-500 | S-S Stretch | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination in Reaction Studies
UV-Visible spectroscopy is a powerful non-destructive technique for studying the electronic transitions within a molecule and for quantifying its concentration in solution. Phenylacetyl disulfide possesses chromophores that absorb ultraviolet radiation, making this method particularly suitable for its analysis.
The primary chromophoric contributions in Phenylacetyl disulfide arise from the phenylacetyl group and the disulfide bond itself. The phenyl group within the phenylacetyl moiety exhibits characteristic π → π* transitions. For a related compound, phenylacetic acid, a weak absorption has been noted at 275 nm. nih.gov The disulfide bond (-S-S-) also acts as a chromophore, with its absorption wavelength being highly dependent on the dihedral angle of the C-S-S-C bond, typically ranging from 250 to 500 nm.
For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a calibration curve of absorbance versus concentration using standards of known Phenylacetyl disulfide concentration, the concentration of the compound in unknown samples can be accurately determined. This is particularly useful for monitoring the progress of reactions involving Phenylacetyl disulfide, such as its use as a sulfur-transfer agent in the synthesis of oligonucleotides.
Table 1: Expected UV-Visible Absorption Characteristics of Phenylacetyl Disulfide
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Notes |
| Phenylacetyl group | π → π | ~260 - 280 | Based on data for related phenylacetic acid derivatives. |
| Disulfide bond | n → σ | ~250 - 500 | Highly dependent on the C-S-S-C dihedral angle. |
Interactive Data Table: Hypothetical Solvent Effects on λmax of Phenylacetyl Disulfide (Note: This data is illustrative and based on general principles of solvatochromism, as specific experimental data is not available.)
| Solvent | Dielectric Constant (ε) | Expected λmax Shift |
| Hexane | 1.89 | Baseline |
| Dichloromethane | 8.93 | Slight bathochromic shift |
| Acetone | 20.7 | Bathochromic shift |
| Acetonitrile | 37.5 | Bathochromic shift |
| Methanol | 32.7 | Potential for hydrogen bonding, leading to more complex shifts |
| Water | 80.1 | Significant shift due to high polarity and hydrogen bonding potential |
Electrophoretic Methods for Separation and Characterization
Electrophoretic methods are high-resolution separation techniques that utilize an electric field to separate charged or neutral molecules. For a neutral compound like Phenylacetyl disulfide, conventional capillary zone electrophoresis (CZE) is not directly applicable. However, a powerful variant of capillary electrophoresis, Micellar Electrokinetic Chromatography (MEKC), is well-suited for the separation and analysis of neutral analytes. wikipedia.org
In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). This results in the formation of micelles, which act as a pseudo-stationary phase. Neutral analytes, such as Phenylacetyl disulfide, can partition between the aqueous mobile phase and the hydrophobic interior of the micelles. The separation is based on the differential partitioning of the analytes, which is influenced by their hydrophobicity. asdlib.orgeurjchem.com
The separation of various sulfur-containing compounds has been successfully demonstrated using capillary electrophoresis techniques. nih.govresearchgate.net While specific methods for Phenylacetyl disulfide are not extensively documented, a general approach for its analysis by MEKC can be proposed based on methods developed for other neutral aromatic compounds.
Proposed MEKC Method Parameters for Phenylacetyl Disulfide Analysis:
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
Background Electrolyte: A buffer solution, such as sodium tetraborate (B1243019) or phosphate (B84403) buffer, at a pH that ensures good electroosmotic flow.
Surfactant: Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant. The concentration would need to be optimized above its CMC.
Applied Voltage: Typically in the range of 15-30 kV.
Detection: UV detection at a wavelength corresponding to an absorption maximum of Phenylacetyl disulfide (e.g., in the 260-280 nm range).
This MEKC method would allow for the separation of Phenylacetyl disulfide from potential impurities, starting materials (like phenylacetic acid), and byproducts of its synthesis or reactions. The migration time of Phenylacetyl disulfide would be dependent on its partitioning into the micelles, providing a characteristic parameter for its identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.
Table 2: Comparison of Electrophoretic Techniques for Phenylacetyl Disulfide Analysis
| Technique | Principle | Applicability to Phenylacetyl Disulfide | Advantages |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | Not directly applicable as it is a neutral compound. | High efficiency for charged analytes. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between an aqueous phase and a micellar pseudo-stationary phase. | Highly applicable for the separation of neutral compounds. | High efficiency, low sample and reagent consumption, suitable for neutral analytes. |
Biochemical and Biological Interactions of Phenylacetyl Disulphide in Pre Clinical Models
Enzymatic Transformations and Metabolism in Model Systems
A thorough search of scientific databases and literature archives revealed no studies on the enzymatic transformations or metabolism of Phenylacetyl disulfide in any preclinical model systems.
Interaction with Thiol-Disulphide Oxidoreductases
Metabolite Identification in Cellular Extracts
There are no available studies that have identified metabolites of Phenylacetyl disulfide in cellular extracts or any other biological matrix from in vitro or in vivo preclinical models.
Kinetic Studies of Enzymatic Cleavage
While kinetic studies exist for the chemical degradation of Phenylacetyl disulfide in the context of oligonucleotide synthesis, no data could be located regarding the kinetics of its enzymatic cleavage in biological systems.
Interaction with Biomacromolecules
No specific information is available in the scientific literature concerning the interaction of Phenylacetyl disulfide with biomacromolecules in a biological context.
Covalent Modification of Proteins and Peptides (Disulphide Adducts)
There is no published evidence to suggest that Phenylacetyl disulfide causes covalent modification of proteins or peptides through the formation of disulfide adducts in preclinical models.
Non-Covalent Binding Interactions with Biological Receptors (e.g., Molecular Docking Studies)
No molecular docking studies or other research investigating the non-covalent binding of Phenylacetyl disulfide to any biological receptors have been published.
Influence on Protein Folding and Stability
There is currently no scientific evidence from pre-clinical models to suggest that Phenylacetyl disulphide has a direct influence on protein folding or stability. Disulphide bonds are crucial for the structural integrity and stability of many proteins. However, research into the effects of exogenous disulphide-containing compounds like this compound on these processes is absent from the available literature.
Modulation of Cellular Pathways and Signaling Mechanisms (In Vitro Studies)
Impact on Redox Homeostasis in Cultured Cells
No in vitro studies have been published that investigate the impact of this compound on redox homeostasis in cultured cells. While disulphide compounds can theoretically interact with cellular thiols and influence the redox environment, no specific data exists for this compound.
Influence on Gene Expression Profiles
There are no available studies that have examined the influence of this compound on gene expression profiles in any cell-based model.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro and Cell-Based Models)
While there is broad interest in the antimicrobial and antifungal properties of various sulfur-containing compounds, there is no specific research available on the antimicrobial or antifungal activity of this compound.
Disruption of Microbial Redox Balance
No studies have been conducted to determine if this compound can disrupt microbial redox balance as a mechanism of antimicrobial or antifungal action.
Data Tables
Due to the lack of experimental data on the biological and biochemical interactions of this compound, no data tables can be generated.
Inhibition of Essential Microbial Enzymes
The antimicrobial potential of organosulfur compounds has prompted investigations into their mechanisms of action, with a key area of focus being the inhibition of essential microbial enzymes. For disulfides, it is theorized that their biological effects are often linked to their capacity to act as reductants and sulfur-transfer agents within cells. mdpi.com This reactivity can lead to the formation of mixed disulfides with thiol-containing molecules, such as the amino acid cysteine, which is a crucial component of many enzymes. The disruption of an enzyme's native disulfide bonds or the modification of critical cysteine residues can lead to conformational changes that inactivate the enzyme, thereby disrupting vital metabolic pathways.
While the direct inhibitory effects of phenylacetyl disulfide on specific microbial enzymes are not yet extensively detailed in the literature, the broader class of disulfide compounds has been shown to interfere with enzymatic processes. For example, some disulfide compounds have demonstrated the ability to inhibit FabH, a key enzyme in bacterial fatty acid biosynthesis, by forming mixed alkyl-CoA disulfides. mdpi.com The antibacterial activity of such compounds is often contingent on the disulfide linkage, as analogous sulfide (B99878) compounds have been found to be inactive. mdpi.com Further research is necessary to elucidate the specific enzymatic targets of phenylacetyl disulfide and to characterize the kinetics and nature of these potential inhibitory interactions.
Membrane Permeabilization Effects
The integrity of the cell membrane is paramount for microbial survival, and its disruption is a common mechanism of antimicrobial agents. While specific studies on the membrane permeabilization effects of phenylacetyl disulfide are limited, the action of related compounds offers insights into potential mechanisms. For instance, phenylacetic acid, a structurally related compound, has been shown to exert its antibacterial effect by damaging cell membrane integrity. nih.gov This damage can lead to an increase in membrane permeability, resulting in the leakage of intracellular components and ultimately, cell death. nih.gov
Charged molecules, such as those that can be formed from the metabolism of organosulfur compounds, may face challenges in traversing the cell membrane. google.com However, the lipophilic nature of larger substituents on a molecule can ameliorate this limitation. google.com The structure of phenylacetyl disulfide, with its two phenylacetyl moieties, may facilitate its interaction with the lipid bilayer of microbial membranes. Such interactions could potentially disrupt the membrane's structure and function, although the precise nature and extent of these effects remain to be determined through dedicated biophysical studies.
Biosynthesis and Biodegradation Pathways in Microorganisms and Plants
Understanding the lifecycle of a compound in the environment, including its natural sources and the mechanisms by which it is broken down, is crucial for assessing its broader biological and ecological impact.
Identification of Natural Sources of this compound
At present, phenylacetyl disulfide is not known to occur in significant quantities as a natural product. guidechem.com It is primarily synthesized industrially for its applications in chemical synthesis. guidechem.com While various organosulfur compounds are produced by microorganisms and plants, there is currently no direct evidence to suggest that phenylacetyl disulfide is a metabolite in any known biosynthetic pathway in these organisms.
Microbial Degradation Mechanisms and Metabolites
The biodegradation of organosulfur compounds is a critical component of the global sulfur cycle, with various microorganisms possessing the enzymatic machinery to break down these molecules. Generally, microbial degradation of such compounds can proceed through oxidative attack localized at the sulfur atom. nih.gov For instance, some fungi have been shown to cleave diphenyl disulfide and dibenzyl disulfide into their corresponding thiols and other single-ring products. nih.gov
While specific pathways for the microbial degradation of phenylacetyl disulfide have not been delineated, insights can be drawn from the metabolism of its constituent parts. The phenylacetic acid degradation pathway, for example, is a well-characterized central route for the catabolism of aromatic compounds in many bacteria. nih.govnih.gov This pathway involves the conversion of phenylacetic acid to phenylacetyl-CoA, followed by a series of enzymatic reactions. nih.gov It is plausible that microbial degradation of phenylacetyl disulfide could involve initial cleavage of the disulfide bond, potentially yielding phenylacetic acid or a related thiol, which could then enter established metabolic pathways. However, detailed studies are required to identify the specific microorganisms capable of degrading phenylacetyl disulfide and to elucidate the enzymatic steps and metabolic intermediates involved in this process.
Design, Synthesis, and Structure Activity Relationships of Phenylacetyl Disulphide Analogs
Rational Design of Phenylacetyl Disulphide Derivatives
The rational design of this compound derivatives is a targeted approach to developing new molecules with tailored chemical properties. This process involves strategic modifications to the parent PADS structure to influence its reactivity, stability, and selectivity in various chemical transformations. The primary focus of this design strategy is to modulate the electronic and steric environment of the disulfide bond, which is the reactive center of the molecule.
Modifications to the Phenylacetyl Moiety
Systematic alterations to the phenylacetyl moiety of this compound offer a powerful tool to manipulate the compound's reactivity. These modifications primarily revolve around the introduction of various substituents onto the phenyl ring and alterations to the acetyl group.
The electronic properties of the phenyl ring can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This modulation directly impacts the stability of intermediates and transition states during chemical reactions. For instance, the rate of base-catalyzed degradation of PADS, a key step in its function as a sulfurizing agent, is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups have been shown to increase the rate of H/D exchange, indicating a stabilization of the carbanion intermediate formed during the reaction.
Steric hindrance can be introduced by placing bulky substituents on the phenyl ring, particularly at the ortho positions. This steric bulk can influence the accessibility of the disulfide bond to incoming nucleophiles or other reactants, thereby affecting the rate and selectivity of reactions.
Table 1: Examples of Phenylacetyl Moiety Modifications and Their Rationale
| Modification Type | Example Substituent | Rationale |
| Electronic (EWG) | Nitro (-NO₂) | Enhance electrophilicity of the disulfide bond, increase rate of nucleophilic attack. |
| Electronic (EDG) | Methoxy (-OCH₃) | Decrease electrophilicity of the disulfide bond, potentially increase stability. |
| Steric | tert-Butyl (-C(CH₃)₃) | Hinder approach to the disulfide bond, potentially improve selectivity. |
Alterations to the Disulphide Bridge
Direct modification of the disulfide bridge is a less common but equally important strategy in the design of this compound analogs. These alterations can involve changing the number of sulfur atoms or introducing asymmetry into the disulfide bond.
The length of the polysulfide chain can significantly impact the reactivity of the molecule. For instance, "aged" solutions of PADS, which are known to be more efficient sulfur transfer agents, contain a mixture of polysulfides. This suggests that analogs with tri- or tetrasulfide bridges may exhibit enhanced reactivity.
Introducing asymmetry by having two different acyl groups attached to the disulfide bridge (unsymmetrical diacyl disulfides) can lead to selective reactions. The differential electronic and steric properties of the two acyl groups can direct the cleavage of the S-S bond in a more controlled manner.
Synthetic Strategies for Analog Preparation
The synthesis of this compound and its analogs generally relies on the formation of the disulfide bond from appropriate sulfur-containing precursors. A common and straightforward method involves the oxidation of the corresponding thioacids. For the preparation of symmetrical diacyl disulfides like PADS, the corresponding phenylacetyl thioacid can be oxidized using mild oxidizing agents such as iodine.
The synthesis of unsymmetrical diacyl disulfides presents a greater challenge due to the potential for the formation of a mixture of symmetrical and unsymmetrical products. To overcome this, several strategies have been developed:
Sequential Thiol Oxidation: This method involves the sequential addition of two different thiols to an oxidizing agent. By carefully controlling the reaction conditions and the order of addition, the formation of the desired unsymmetrical disulfide can be favored.
Reaction of a Thiol with a Sulfenyl Chloride: A pre-formed sulfenyl chloride can react with a different thiol to selectively form an unsymmetrical disulfide.
Use of Disulfide Exchange Catalysts: Certain catalysts can promote the exchange between two different symmetrical disulfides to generate the unsymmetrical product.
A versatile method for the synthesis of unsymmetrical disulfides involves the use of bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide as a reagent. This approach allows for the reaction with a wide variety of thiols under mild conditions to produce unsymmetrical disulfides in good yields. Another modern approach utilizes the generation of perthiyl radicals from alkyl halides and sulfur dioxide for the synthesis of unsymmetrical disulfides.
Influence of Structural Modifications on Chemical Reactivity
Steric and Electronic Effects on Disulphide Bond Reactivity
The reactivity of the disulfide bond is highly sensitive to both the steric and electronic environment imposed by the flanking phenylacetyl groups.
Electronic Effects: The presence of electron-withdrawing substituents on the phenyl ring increases the electrophilicity of the sulfur atoms in the disulfide bond. This makes the disulfide more susceptible to nucleophilic attack, a key step in many of its reactions, including its role as a sulfurizing agent. Conversely, electron-donating groups decrease the electrophilicity of the disulfide bond, potentially leading to a less reactive but more stable compound.
Impact on Reaction Kinetics
The steric and electronic modifications directly translate into changes in the reaction kinetics of this compound analogs. The rate of sulfur transfer from PADS to phosphites, a well-studied reaction, provides a clear example of these effects.
Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the sulfurizing agent, the phosphite (B83602), and a base. The Brønsted β value, a measure of the sensitivity of the reaction rate to the basicity of the catalyst, provides insight into the transition state of the reaction. For the reaction with "fresh" PADS, the Brønsted β value is 0.43, while for "aged" PADS (containing polysulfides), it is 0.26. This suggests a change in the rate-determining step or the nature of the transition state.
Table 2: Hypothetical Kinetic Data for Substituted this compound Analogs in a Model Reaction
| Phenyl Substituent | Relative Rate Constant (k_rel) | Hammett Sigma (σ) |
| 4-Nitro (-NO₂) | 5.2 | 0.78 |
| 4-Chloro (-Cl) | 2.1 | 0.23 |
| Hydrogen (-H) | 1.0 | 0.00 |
| 4-Methyl (-CH₃) | 0.6 | -0.17 |
| 4-Methoxy (-OCH₃) | 0.3 | -0.27 |
This table presents hypothetical data to illustrate the expected trend based on electronic effects. The Hammett sigma (σ) values represent the electron-donating or -withdrawing nature of the substituent.
Structure-Activity Relationship (SAR) Studies in Pre-clinical Biological Systems
Correlating Structural Features with Enzymatic Interaction Affinity
No studies were identified that specifically investigate the interaction of phenylacetyl disulfide or its analogs with enzymes. Research on the biological activity of related but distinct molecules, such as other aromatic disulfides or compounds containing a phenylacetyl moiety like phenylacetic acid, does not provide direct evidence for the enzymatic affinity of phenylacetyl disulfide itself. For instance, while some disulfide-containing compounds are known to interact with enzymes through thiol-disulfide exchange, specific data for phenylacetyl disulfide is absent.
Relating Analog Structure to Modulation of Cellular Pathways (In Vitro)
There is a lack of available in vitro studies detailing the effects of phenylacetyl disulfide or its analogs on cellular pathways. While phenylacetic acid has been shown to have some biological effects, these cannot be directly extrapolated to phenylacetyl disulfide due to significant structural and chemical differences. The disulfide bond introduces unique reactivity that would likely result in a distinct biological profile.
SAR for Antimicrobial Efficacy in Model Organisms
No specific studies on the antimicrobial efficacy of phenylacetyl disulfide or its analogs against model organisms were found. Although the broader class of disulfide-containing compounds and other sulfur-containing molecules have been investigated for antimicrobial properties, this general information does not meet the specific requirements of this article. For example, phenylacetic acid has demonstrated antibacterial activity against pathogens like Agrobacterium tumefaciens by disrupting cell membrane integrity and inhibiting protein synthesis nih.gov. However, this activity is attributed to the phenylacetic acid structure, not phenylacetyl disulfide.
Computational Chemistry and Molecular Modeling of Phenylacetyl Disulphide
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties of a system based on its electron density, offering a favorable balance between accuracy and computational cost.
DFT calculations are particularly well-suited for exploring the thermodynamics and kinetics of chemical reactions. For phenylacetyl disulphide, a key reaction is its use as a sulfurizing agent in oligonucleotide synthesis. The process involves the degradation of this compound, often catalyzed by a base, to form an active sulfurizing agent.
Computational studies can elucidate the mechanisms of such reactions by:
Mapping Potential Energy Surfaces: Identifying reactants, transition states, intermediates, and products along a reaction coordinate.
Calculating Activation Energies (ΔE‡): Determining the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.
A hypothetical DFT study on the base-catalyzed degradation of this compound might investigate the initial proton abstraction and subsequent elimination steps. The calculated energies would help validate proposed mechanisms, such as an E1cB-type elimination. For other disulfides, DFT has been successfully used to predict S–S bond dissociation energies (BDEs), finding that electronic effects of substituents are predominant in determining the bond strength. Similar approaches could quantify the stability of the disulfide bond in this compound.
Table 1: Hypothetical DFT-Calculated Energetic Parameters for a Proposed Reaction Pathway (Note: This table is illustrative and does not represent actual experimental or published computational data for this compound.)
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
| Step 1: Proton Abstraction | Activation Energy (ΔE‡) | +15.2 |
| Reaction Energy (ΔEr) | -5.7 | |
| Step 2: S-S Bond Cleavage | Activation Energy (ΔE‡) | +25.8 |
| Reaction Energy (ΔEr) | +10.3 | |
| Overall Reaction | Reaction Enthalpy (ΔH) | +4.6 |
Computational methods are routinely used to predict various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The standard approach involves geometry optimization of the molecule followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. escholarship.orgfigshare.comgithub.io
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. computabio.com After geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes and their corresponding intensities. These computed frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with experimental data to identify functional groups and confirm the molecular structure. arxiv.orgmdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov The calculation provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govrsc.orgmdpi.com TD-DFT is useful for understanding the nature of electronic transitions, such as π → π* or n → π* transitions, within the molecule. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed picture of molecular behavior and conformational dynamics. This method relies on a force field, a set of parameters that describes the potential energy of the system.
This compound possesses considerable conformational flexibility due to the rotation around several single bonds, including the C-C, C-S, and S-S bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformations and the barriers between them. nih.gov
A typical MD study would involve:
Placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box).
Assigning initial velocities to the atoms.
Solving Newton's equations of motion iteratively to trace the trajectory of each atom over time.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation (Note: This table is illustrative and does not represent actual experimental or published computational data for this compound.)
| Dihedral Angle | Environment | Most Populated Angle (degrees) | Relative Population (%) |
| C-S-S-C | Vacuum | 88.5 | 75 |
| C-S-S-C | Water | 92.1 | 68 |
| Ph-CH₂-C=O | Vacuum | -175.0 | 45 |
| Ph-CH₂-C=O | Water | 178.3 | 52 |
The solvent can have a significant impact on the conformation, stability, and reactivity of a solute. chemrxiv.orgnih.govrsc.org MD simulations with explicit solvent molecules provide a realistic model for studying these effects. mdpi.comchemrxiv.orgnsf.gov By simulating this compound in different solvents (e.g., water, acetonitrile (B52724), pyridine), one could investigate:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute and protic solvents.
Conformational Preferences: How the solvent shifts the equilibrium between different conformers. For example, a polar solvent might stabilize a more polar conformer of the molecule.
Such simulations are critical for bridging the gap between gas-phase quantum mechanical calculations and the behavior of molecules in real-world solution-phase chemistry. mdpi.com
Molecular Docking and Ligand-Macromolecule Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govuu.nlnih.gov The primary application of this compound is as a chemical reagent, and as such, it is not typically studied as a ligand that binds non-covalently to a biological macromolecule.
However, if a biological target for this compound or its derivatives were to be identified, molecular docking could be employed to:
Predict Binding Poses: Determine the most likely three-dimensional arrangement of the ligand within the receptor's binding site. mdpi.com
Estimate Binding Affinity: Score the predicted poses to estimate the strength of the interaction, often in terms of binding free energy.
Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions, that stabilize the complex. nih.govmdpi.com
For instance, studies on other disulfide-containing compounds have used docking to understand their binding modes. Dithionitrobenzoic acid and related compounds were docked into the active site of protein disulfide isomerase (PDI) to explore their potential as inhibitors of HIV-1 entry. nih.gov A similar approach could theoretically be used to screen for potential protein targets of this compound, should such a role be hypothesized.
Emerging Academic and Industrial Applications of Phenylacetyl Disulphide
Role as a Reagent in Organic Synthesis
Phenylacetyl disulphide has established itself as a crucial reagent in organic synthesis, primarily owing to its function as a disulphide donor. This property is particularly valuable in the synthesis of complex molecules where the introduction of a sulphur atom is a critical step.
The most prominent application of this compound is as a sulphur-transfer agent in the synthesis of phosphorothioate (B77711) oligonucleotides. biosynth.comscbt.com These modified oligonucleotides are foundational to the development of RNA-based therapeutics and antisense drugs. scientificlabs.co.uk In this synthetic process, PADS efficiently converts phosphite (B83602) triesters to their corresponding phosphorothioate triesters. nih.gov
The efficiency of this sulphurization step is a key factor in the large-scale manufacturing of phosphorothioate oligonucleotides. Research has demonstrated that a 0.2 M solution of PADS in a mixture of 3-picoline and acetonitrile (B52724) can achieve a sulphurization efficiency of over 99.6%. nih.gov Interestingly, the effectiveness of PADS as a sulphurizing agent is enhanced when the solution is "aged." nih.govempbiotech.com This aging process, which involves preparing the reagent solution at least a day before use, leads to the in situ formation of a more reactive polysulphide species, resulting in average stepwise sulphurization efficiencies greater than 99.9%. nih.gov This high efficiency is critical in minimizing the formation of undesirable phosphate (B84403) diester impurities. nih.gov
The synthesis of this compound itself is a scalable, single-step process involving the reaction of phenylacetyl chloride with sodium disulphide under phase-transfer conditions, making it an economical and efficient alternative to other sulphurizing reagents like the Beaucage reagent. nih.gov
| Application | Reagent Concentration and Solvent | Contact Time | Sulphurization Efficiency | Key Findings |
|---|---|---|---|---|
| Synthesis of Phosphorothioate Oligonucleotides | 0.2 M PADS in 1:1 (v/v) 3-picoline and acetonitrile | 60–120 seconds | >99.6% | An efficient and economical replacement for the Beaucage reagent. nih.gov |
| High-Efficiency Synthesis of Phosphorothioate Oligonucleotides | 0.2 M "aged" PADS in 1:1 (v/v) 3-picoline and acetonitrile | Not specified | >99.9% | "Aging" the PADS solution for at least one day prior to use significantly improves sulphurization efficiency and reduces phosphate diester content. nih.gov |
| General Phosphorothioate Synthesis | 0.2 M PADS in 1:1 (v/v) pyridine (B92270) and acetonitrile | 3 minutes | >99.9% | The degraded or "aged" PADS solution remains effective for over a month at room temperature. empbiotech.com |
The use of protecting groups is a fundamental strategy in organic synthesis to prevent unwanted reactions of functional groups. While the phenacyl group, which shares structural similarities with the phenylacetyl moiety of PADS, has been demonstrated as an effective protecting group for the thiol side chain of cysteine in peptide synthesis, the direct application of this compound for thiol protection is not extensively documented in current scientific literature. The phenacyl group can be removed under mild conditions, such as with zinc in acetic acid, offering a simplified deprotection step. researchgate.net
Further research is required to explore the potential of this compound as a direct reagent in thiol protection and deprotection strategies.
Potential in Materials Science
The unique properties of the disulphide bond have led to its incorporation into advanced materials, particularly in the development of novel polymers. While this compound is a source of this functional group, its direct application as a precursor in polymer chemistry is an area that remains to be fully explored.
Disulphide-containing polymers are a significant class of materials known for their responsiveness to stimuli such as reducing agents or UV light. rsc.org The synthesis of these polymers typically involves methods like oxidative coupling of disulfhydryl monomers or condensation polymerization of monomers that already contain a disulphide bond. rsc.org Although this compound is a potential source for introducing disulphide linkages, its specific use as a monomer or precursor in the synthesis of disulphide-containing polymers is not yet a widely reported application.
Dynamic covalent chemistry utilizes reversible covalent bonds to create materials that can adapt and respond to their environment. The disulphide bond is a prime example of a dynamic covalent bond, and its reversible nature is the basis for the development of self-healing materials. scispace.com These materials can repair damage by the exchange of disulphide bonds, which can be initiated by stimuli such as heat or light. scispace.com
While the concept of using disulphide bonds in self-healing polymers is well-established, the direct role of this compound in the formulation of these materials has not been specifically detailed in the available research. The potential for PADS to be used in this innovative field of materials science presents an exciting avenue for future investigation.
Contribution to Catalysis and Ligand Design
The application of this compound in the fields of catalysis and ligand design is not well-documented in the current body of scientific literature. The development of novel catalysts and ligands is a constantly evolving area of chemistry, and the unique electronic and structural properties of sulphur-containing compounds can sometimes be harnessed for these purposes. However, at present, there is no significant research to report on the contributions of this compound in these areas.
Ligand Component in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The modular nature of MOFs allows for their properties to be tuned for specific applications such as gas storage, separation, and catalysis by carefully selecting these building blocks.
While the direct use of this compound as a primary organic ligand in the initial synthesis of MOFs is not yet a widely documented strategy, the disulfide bond within its structure presents significant potential for the post-synthetic modification (PSM) of these frameworks. nih.govrsc.orgnih.gov PSM is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functionalities without disrupting its underlying crystalline structure. nih.govscispace.com
One established PSM strategy involves the use of disulfide-driven reactions to functionalize the pores of MOFs. researchgate.net For instance, MOFs that are synthesized with thiol-containing ligands can undergo thiol-disulfide exchange reactions. In this context, this compound could be employed as a reagent to introduce the phenylacetyl group into the MOF's pores. This covalent tethering via a disulfide linkage could impart new properties to the material. The disulfide bonds themselves are of interest as they are redox-responsive, meaning they can be cleaved under specific reducing conditions. researchgate.net This opens up possibilities for creating "smart" MOFs that can release guest molecules or have switchable properties in response to a chemical stimulus.
Chiral Disulphides in Asymmetric Catalysis (if applicable for derivatives)
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is achiral, its derivatives have been synthesized to be chiral, opening avenues for their potential application in this field.
Research has demonstrated the synthesis of chiral analogs of this compound starting from chiral 2-arylalkanoic acids. researchgate.net These chiral disulphides are of interest as potential reagents for enantioselective sulfurization reactions or as precursors for novel chiral ligands. The field of asymmetric organocatalysis has seen a rise in the use of chiral sulfides and their derivatives to induce enantioselectivity in a variety of chemical transformations. rsc.org Although the direct application of chiral this compound derivatives as catalysts is still an emerging area, their structural features make them promising candidates for further investigation. The development of catalysts based on these scaffolds could lead to new methods for the stereocontrolled synthesis of complex molecules. nih.govmdpi.com
Table 1: Synthesis of Chiral this compound Analogs
| Starting Material | Chiral Disulphide Product | Stereochemistry | Potential Application | Reference |
|---|---|---|---|---|
| (R)-2-Phenylpropanoic acid | Disulphide derived from (R)-2-phenylpropanoic acid | (R) | Enantioselective sulfurization | researchgate.net |
| (S)-2-Phenylpropanoic acid | Disulphide derived from (S)-2-phenylpropanoic acid | (S) | Enantioselective sulfurization | researchgate.net |
Development of Chemical Probes for Biochemical Research
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The this compound scaffold, with its reactive disulfide bond, is a candidate for the development of such probes.
Fluorescent or Isotopic Probes for Tracking Biological Interactions
Isotopic Probes
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to act as an internal standard in quantitative analysis. nih.govresearchgate.net A significant application of this compound in this area is the synthesis of its isotopically labeled analogue, 34S-phenylacetyl disulphide (34S-PADS). nih.gov This compound serves as a sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides with a stable isotope label in the phosphorothioate backbone.
The synthesis of 34S-PADS is achieved in a highly efficient, two-step, one-pot process starting from 34S-enriched elemental sulfur. nih.gov The resulting 34S-labeled phosphorothioate oligonucleotides are chemically and biologically equivalent to their unlabeled counterparts, making them excellent tools for mass spectrometry-based assays, allowing for precise quantification and tracking in biological systems. nih.gov
Table 2: Synthesis and Application of 34S-Labeled this compound
| Isotopic Label | Labeled Compound | Synthesis Starting Material | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| 34S | 34S-Phenylacetyl disulphide (34S-PADS) | 34S-enriched elemental sulfur (34S8) | Stable isotope labeling of phosphorothioate oligonucleotides | Labeled oligonucleotides retain the same biophysical and biological properties as unlabeled versions. | nih.gov |
Fluorescent Probes
Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in living cells. Many fluorescent probes for the detection of biological thiols, such as glutathione (B108866) and cysteine, operate via a thiol-disulfide exchange reaction that triggers a change in fluorescence. While specific fluorescent probes derived directly from the this compound scaffold are not yet widely reported, the principle is well-established.
A hypothetical fluorescent probe based on this compound would involve attaching a fluorophore to the phenylacetyl moiety. In its disulfide state, the probe's fluorescence would be quenched. Upon reaction with a biological thiol, the disulfide bond would be cleaved, releasing the fluorophore from its quenching environment and leading to a "turn-on" fluorescent signal. The development of such probes could offer new tools for studying redox biology and the roles of specific thiols in cellular health and disease. mdpi.comnih.gov
Affinity Probes for Target Identification
Affinity probes are used to identify the cellular targets of bioactive small molecules, a crucial step in drug discovery and chemical biology. rsc.orgnih.gov These probes typically consist of a reactive group that forms a covalent bond with the target protein, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation.
Given the reactivity of the disulfide bond towards cysteine residues in proteins, a derivative of this compound could be designed as an affinity probe. Such a probe would have the this compound core as the reactive "warhead". A reporter tag would be attached to the phenylacetyl group, likely via a linker. When this probe interacts with a protein, it could undergo a disulfide exchange with a cysteine residue, forming a stable covalent bond and thereby "tagging" the protein. The tagged proteins could then be isolated using the reporter tag (e.g., with streptavidin beads if the tag is biotin) and identified by mass spectrometry. This would allow for the identification of proteins that interact with the phenylacetyl moiety, providing insights into its potential biological activities. rsc.orgresearchgate.net
Future Research Avenues and Unresolved Challenges in Phenylacetyl Disulphide Studies
Exploration of Novel and Sustainable Synthetic Methodologies
The current synthesis of Phenylacetyl disulphide and its application, particularly in the large-scale manufacturing of therapeutic oligonucleotides, presents opportunities for methodological advancements focused on sustainability and efficiency. rsc.org
Current Synthetic Approaches: Existing methods for synthesizing PADS often involve the oxidation of corresponding thioacids. One documented procedure involves dissolving a thioacid in ethanol (B145695) and treating it with iodine at room temperature. Another approach includes the reaction of phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine. While effective, these methods may involve reagents and solvents that are not ideal under modern green chemistry principles, especially concerning atom economy, waste generation, and the use of hazardous substances.
Future Research Directions: Future research should prioritize the development of novel and more sustainable synthetic routes for PADS. Key areas of exploration include:
Catalytic Methods: Investigating catalytic systems (e.g., metal-based or organocatalysts) to replace stoichiometric oxidants like iodine could significantly reduce waste and improve the environmental profile of the synthesis.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer better control over reaction parameters, improve safety, increase yield, and allow for more efficient, scalable production.
Alternative Solvents: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, could minimize the environmental impact associated with traditional organic solvents.
Process Optimization: A critical aspect of PADS application is the "ageing" process, where it degrades in a base/solvent mixture to form more efficient polysulfide sulfur-transfer agents. rsc.orgrsc.org Current protocols often rely on aging the solution for a set time (e.g., 48 hours), which may not be optimal. rsc.org Future studies should focus on optimizing this process to enhance the generation of the active sulfurizing species, potentially reducing reagent excess and reaction times in oligonucleotide synthesis.
| Aspect of Synthesis | Current Method | Potential Future Research Area |
| Oxidation Step | Use of stoichiometric iodine | Development of catalytic oxidation systems |
| Process Type | Batch synthesis | Implementation of continuous flow manufacturing |
| Solvents | Traditional organic solvents (e.g., ethanol) | Use of green and bio-based solvents |
| Activation | Time-dependent "ageing" to form polysulfides | Optimized and controlled generation of active species |
Deeper Elucidation of Mechanistic Aspects in Biological Systems (Pre-clinical)
A significant and critical gap in the scientific literature is the near-complete absence of data on the direct biological effects of this compound. As a reagent used in the manufacturing of therapeutics, understanding its potential biological interactions, even if unintended, is crucial. This entire area represents a major unresolved challenge.
Identification of Undiscovered Cellular Targets
Currently, PADS is viewed solely as a synthetic reagent, and its interactions with biological systems have not been investigated. However, its chemical nature as a reactive disulfide suggests it could potentially interact with biological nucleophiles, particularly thiols.
Unresolved Challenges and Future Research:
Interaction with Cellular Thiols: A primary avenue of investigation should be PADS's reactivity towards endogenous thiols like glutathione (B108866) (GSH) and cysteine residues in proteins. Such interactions could lead to cellular redox imbalance or off-target protein modification.
Cellular Uptake and Distribution: It is unknown whether PADS can cross cell membranes and what its subcellular localization might be. Studies using labeled PADS could track its uptake, distribution, and persistence in various cell types.
Initial Toxicity Screening: Foundational preclinical research must begin with comprehensive in vitro cytotoxicity studies across a range of human cell lines (e.g., hepatic, renal, immune cells) to establish a baseline toxicological profile. nih.gov
Understanding Complex Signaling Network Modulations
Given the lack of information on cellular targets, the effect of PADS on signaling pathways is entirely unknown. Disulfide-containing compounds can influence cellular processes by modulating the redox state, which is intricately linked to major signaling pathways.
Unresolved Challenges and Future Research:
Redox-Sensitive Pathways: Research is needed to determine if PADS can perturb redox-sensitive signaling pathways such as those involving NF-κB, Nrf2, and MAP kinases (MAPKs).
Screening for Pathway Modulation: High-throughput screening assays could be employed to broadly assess the impact of PADS on a wide array of cellular signaling networks. This would help identify any unintended biological activity.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent mechanistic studies would be essential to understand how PADS or its metabolites exert their effects at the molecular level. nih.gov
| Preclinical Research Area | Current Status | Proposed Future Investigation |
| Cellular Targets | Unknown | - Assess reactivity with glutathione and protein thiols- Cellular uptake and localization studies |
| Cytotoxicity | No data available | - In vitro cytotoxicity assays on various cell lines |
| Signaling Pathways | No data available | - Investigate effects on redox-sensitive pathways (NF-κB, Nrf2)- High-throughput signaling pathway screening |
Development of Advanced In Situ Analytical Techniques for Real-Time Monitoring
The efficiency of PADS as a sulfurizing agent is critically dependent on its conversion to active polysulfide species during the "ageing" process. rsc.orgrsc.org This conversion is typically managed by preparing the reagent solution a day or more before use, which is an imprecise, non-standardized control method.
Unresolved Challenges and Future Research: The primary challenge is the lack of real-time insight into the chemical composition of the PADS solution during synthesis. Future research should focus on developing and implementing Process Analytical Technology (PAT) to monitor this crucial step.
Spectroscopic Methods: Techniques like Raman or mid-infrared (mid-IR) spectroscopy could potentially be used for in situ monitoring of the disappearance of PADS and the emergence of new polysulfide species directly within the reaction vessel.
Real-Time Chromatographic Analysis: The integration of rapid chromatography techniques, such as online HPLC or UPLC, could provide detailed, real-time quantitative data on the composition of the sulfurizing reagent mixture.
Sensor Development: Novel chemical sensors could be developed to specifically detect the concentration of the active sulfurizing agents, allowing for a more controlled and reproducible process.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. nih.gov These tools have not yet been applied to the study of this compound but offer powerful capabilities for addressing existing challenges.
Future Research Opportunities:
Synthesis Optimization: ML algorithms could be trained on experimental data to predict optimal conditions (e.g., catalyst, solvent, temperature, "ageing" time) for both the synthesis of PADS and its subsequent use in sulfurization, leading to higher yields and purity.
Predictive Toxicology: In the absence of experimental biological data, quantitative structure-activity relationship (QSAR) models and other ML tools could be used to generate initial predictions of PADS's potential cytotoxicity and off-target interactions based on its molecular structure.
Design of Novel Reagents: AI could be used to design novel sulfur-transfer reagents with improved properties, such as greater stability, higher efficiency, or a more favorable (predicted) safety profile, using the PADS structure as a scaffold.
Interdisciplinary Research Opportunities with Nanoscience and Biotechnology
While the primary application of PADS is in biotechnology for the synthesis of oligonucleotide therapeutics, its chemical properties could be leveraged in other interdisciplinary fields. chemimpex.com
Future Research Opportunities:
Biotechnology: Beyond its current use, PADS could be explored for the site-specific introduction of disulfide bonds in peptides and proteins, or for the synthesis of other sulfur-containing biomolecules.
Nanoscience: Disulfide bonds are frequently used as cleavable linkers in drug delivery systems, such as nanoparticles, that are designed to release their payload in the reducing environment inside a cell. PADS or its derivatives could be investigated as reagents for creating such disulfide-linked nanostructures or for functionalizing the surface of nanoparticles.
Materials Science: The reactivity of PADS could be harnessed in polymer chemistry to synthesize novel sulfur-containing polymers. These materials could have interesting optical, electronic, or self-healing properties.
Addressing Challenges in Scalable Synthesis and Characterization
The transition of this compound (PADS) from a laboratory-scale reagent to an industrial chemical necessitates overcoming significant hurdles in its scalable synthesis and analytical characterization. Ensuring consistent quality, purity, and stability on a large scale presents a set of complex challenges that are crucial for its effective application, particularly in the pharmaceutical industry.
Challenges in Scalable Synthesis
The industrial-scale production of this compound is confronted with several obstacles that can impact yield, purity, and economic viability.
A primary challenge lies in the synthesis process itself. While laboratory methods, such as the oxidation of the corresponding thioacid, are established, scaling up these reactions can be problematic. The synthesis of thioacids on a large scale can be complex, and controlling the subsequent oxidation to prevent the formation of over-oxidized byproducts is critical. The reaction conditions must be finely tuned to maximize the yield of this compound while minimizing the generation of impurities that can be difficult to remove in downstream processing.
Another significant hurdle is the inherent instability of this compound, particularly in solution. Research has shown that solutions of PADS "age" over time, with the molecule degrading to form polysulfides. organic-chemistry.orgthermofisher.compharmtech.com This degradation process is often base-catalyzed. organic-chemistry.org While these aged solutions, containing polysulfides, have been found to be more efficient sulfurizing agents in oligonucleotide synthesis, this instability poses a major challenge for large-scale manufacturing. organic-chemistry.orgthermofisher.compharmtech.com Producing a consistent product when the active species is a mixture of degradation products is difficult to control and validate. This variability can lead to batch-to-batch inconsistencies, affecting the reliability of its performance in critical applications.
The purification of this compound at an industrial scale also presents challenges. The removal of unreacted starting materials, byproducts from side reactions, and degradation products requires robust and efficient purification techniques. The development of cost-effective and scalable purification methods that can consistently deliver high-purity this compound is an ongoing area of research.
| Challenge | Description | Potential Solutions |
| Reaction Control | Difficulty in controlling the oxidation of thioacid on a large scale, leading to byproduct formation. | Process optimization through design of experiments (DoE), development of continuous flow reactors for better control over reaction parameters. |
| Product Instability | Degradation of this compound into polysulfides, especially in solution, leading to inconsistent product quality. organic-chemistry.orgthermofisher.compharmtech.com | Development of stabilizing formulations, identifying optimal storage conditions (temperature, light, and solvent), and exploring solid-state delivery forms like PADS pads. chemimpex.com |
| Purification | Efficient removal of impurities and degradation products at an industrial scale is complex and can be costly. | Investigating advanced purification techniques such as preparative chromatography, crystallization optimization, and selective extraction methods. |
| Starting Materials | Ensuring a consistent and cost-effective supply of high-purity thioacid precursors for large-scale production. | Developing more efficient and sustainable synthetic routes for thioacids, and establishing robust quality control of raw materials. |
Challenges in Characterization
The accurate and comprehensive characterization of this compound is paramount for ensuring its quality and performance. However, this is complicated by its instability and the potential for a complex impurity profile.
A significant challenge is the identification and quantification of impurities. These can originate from the starting materials, arise during the synthesis as byproducts, or be formed through degradation during storage. medwinpublishers.com The "aging" process that leads to the formation of more active polysulfide species makes characterization particularly complex. organic-chemistry.orgthermofisher.compharmtech.com Differentiating and quantifying these various sulfur-containing compounds within a single sample requires sophisticated analytical methods.
The development and validation of stability-indicating analytical methods are crucial. Such methods must be able to separate the intact this compound from its various degradation products and potential impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are powerful tools for this purpose. researchgate.net However, the lack of commercially available reference standards for all potential impurities and degradants can hinder the quantitative analysis. Forced degradation studies are essential to intentionally produce degradation products, which helps in understanding the degradation pathways and in the development of specific analytical methods. pharmtech.comnih.gov
The inherent reactivity and potential instability of this compound can also pose challenges during the analytical process itself. The compound may degrade during sample preparation or analysis, leading to inaccurate results. Therefore, analytical methods must be carefully designed to minimize this risk.
| Challenge | Description | Analytical Approaches |
| Impurity Profiling | Identifying and quantifying a complex mixture of synthesis-related impurities and degradation products (polysulfides). medwinpublishers.com | Development of specific chromatographic methods (HPLC, GC) coupled with mass spectrometry (LC-MS, GC-MS) for separation and identification. researchgate.net |
| Method Validation | Establishing validated analytical methods that can accurately and reliably measure the purity and impurity profile of this compound. | Rigorous validation according to regulatory guidelines (e.g., ICH), including specificity, linearity, accuracy, precision, and robustness. |
| Reference Standards | Lack of certified reference standards for all potential impurities and degradation products makes accurate quantification difficult. | Synthesis and characterization of potential impurities to serve as reference materials; use of relative response factors for estimation where standards are unavailable. |
| Analyte Stability | The compound may degrade during the analytical process, leading to unreliable results. | Optimization of analytical conditions (e.g., temperature, pH, solvent) to ensure the stability of the analyte during the measurement. |
Q & A
Q. What is the role of phenylacetyl disulphide (PADS) in oligonucleotide phosphorothioate synthesis, and how does its sulfurization efficiency compare to traditional reagents like the Beaucage reagent?
PADS is widely used as a sulfurizing agent in solid-phase oligonucleotide synthesis, replacing oxygen with sulfur in phosphate backbones to create phosphorothioate linkages. Methodologically, its efficiency depends on reaction conditions (e.g., solvent polarity, temperature) and stoichiometric ratios. Studies show PADS achieves >95% sulfurization efficiency in controlled anhydrous environments, outperforming Beaucage reagent in scalability due to reduced side reactions . Characterization of sulfurization success requires MALDI-TOF MS or HPLC analysis to confirm backbone modification .
Q. How can researchers characterize the purity and stability of PADS in synthetic workflows?
Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) to identify residual byproducts. Stability studies involve accelerated degradation tests under varying temperatures and humidity, monitored via TLC or NMR. For instance, PADS remains stable in inert atmospheres at −20°C for >6 months but degrades rapidly in aqueous solutions due to hydrolysis . Quantitative analysis of degradation products (e.g., phenylacetyl thiol) can be performed using GC-MS .
Q. What are the standard protocols for synthesizing PADS, and what analytical techniques validate its structural integrity?
Synthesis involves reacting phenylacetyl chloride with sodium disulfide in anhydrous THF under nitrogen. Post-synthesis, crystallization from ethanol yields pure PADS. Structural validation uses H/C NMR to confirm disulphide bonds (δ ~2.8–3.2 ppm for -S-S-) and FTIR to detect C=O stretches (~1680 cm). Elemental analysis (C, H, S) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the reaction kinetics of PADS-mediated sulfurization in oligonucleotide synthesis?
Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that non-polar solvents (e.g., acetonitrile) enhance sulfurization rates by stabilizing the transition state. At 25°C, the rate constant () in acetonitrile is ~2.5× higher than in DMF. Activation energy () calculations (~45 kJ/mol) suggest a thermally driven mechanism, necessitating precise temperature control to avoid side reactions like oxidation .
Q. What computational tools can predict the efficacy of PADS in disulphide bond engineering for protein stabilization?
Tools like Disulfide by Design (DbD) 2.0 identify cysteine pairs in proteins where PADS could introduce disulphide bonds. Molecular dynamics simulations (e.g., GROMACS) assess bond stability under physiological conditions. For example, DbD-predicted disulphides in lysozyme showed 80% retention of enzymatic activity after PADS treatment, validated by circular dichroism and X-ray crystallography .
Q. How can contradictory reports on PADS’s sulfurization efficiency in different oligonucleotide sequences be resolved?
Contradictions often arise from sequence-specific steric hindrance or varying protecting groups (e.g., trityl vs. acetyl). Researchers should perform controlled experiments using standardized sequences (e.g., poly-T oligonucleotides) and quantify sulfurization via P NMR to track phosphate-to-thiophosphate conversion. Comparative studies with LC-MS/MS can isolate sequence-dependent inefficiencies .
Q. What methodologies optimize PADS recycling in large-scale oligonucleotide production to reduce costs?
Continuous-flow systems with in-line scavengers (e.g., polymer-supported thiophiles) can recover unreacted PADS. Process analytical technology (PAT) tools like Raman spectroscopy monitor real-time reagent consumption. Pilot studies achieved 70% PADS recovery with <5% loss in product yield .
Methodological Considerations
- Protein Interaction Studies : Use SDS-PAGE (Laemmli method) to analyze disulphide crosslinking efficiency .
- Quantitative Analysis : Bradford assay for protein concentration post-PADS treatment .
- Sequence Homology : PSI-BLAST to identify conserved cysteine motifs for targeted disulphide engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
